phthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583975 | |
| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70838-83-4 | |
| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalic acid-carboxy-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Approaches for Phthalic Acid and Its Derivatives
Conventional and Industrial Synthesis Routes
Phthalic Anhydride (B1165640) Production from Ortho-Xylene and Naphthalene (B1677914)
The primary industrial method for producing phthalic anhydride, a crucial precursor to phthalic acid, is the catalytic oxidation of either ortho-xylene or naphthalene. scribd.comepa.gov This process has been in commercial use since 1872 and has undergone continuous development to improve efficiency and yield. researchgate.net
The oxidation of o-xylene (B151617) is the more prevalent route due to its lower feedstock cost and higher product yield, producing approximately 1.0 lb of phthalic anhydride per lb of o-xylene, compared to 0.97 lb from naphthalene. scribd.comepa.gov The process involves passing a mixture of vaporized o-xylene and preheated, compressed air over a catalyst in a fixed-bed tubular reactor. epa.gov The catalyst of choice is typically vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in an "egg-shell" configuration where the active material coats an inert carrier. researchgate.netscispace.com The reaction is highly exothermic and the temperature is maintained between 340 and 385°C (650 to 725°F) by circulating a molten salt bath around the reactor tubes. scribd.comepa.gov
The reaction proceeds through a series of intermediates, including o-tolualdehyde and phthalide, before forming phthalic anhydride. researchgate.net Side reactions can also occur, leading to the formation of byproducts like maleic anhydride and complete combustion to carbon dioxide and water. scribd.comwikipedia.org
The naphthalene-based process is similar, utilizing a fluidized bed reactor with a vanadium pentoxide catalyst. epa.gov The reactor effluent, containing crude phthalic anhydride vapor, is cooled in a series of switch condensers where it crystallizes. epa.gov The crude product is then melted and undergoes a pretreatment step to dehydrate any this compound back to the anhydride and to remove some volatile impurities before final purification by vacuum distillation. scribd.comepa.gov
| Feature | Ortho-Xylene | Naphthalene |
| Reactor Type | Fixed-bed tubular reactor epa.gov | Fluidized bed reactor epa.gov |
| Catalyst | Vanadium pentoxide on titanium dioxide researchgate.netscispace.com | Vanadium pentoxide epa.gov |
| Operating Temperature | 340-385°C (650-725°F) scribd.comepa.gov | 340-385°C (650-725°F) epa.gov |
| Yield (lb PAN/lb feedstock) | ~1.0 epa.gov | ~0.97 scribd.com |
| Economic Advantage | Lower feedstock cost, higher yield scribd.comepa.gov | Higher feedstock cost epa.gov |
Esterification Processes for Phthalate (B1215562) Esters
Phthalate esters, the primary derivatives of phthalic anhydride, are synthesized through esterification. This reaction involves treating phthalic anhydride with an alcohol, a process known as alcoholysis. wikipedia.org The synthesis is typically a two-step process. aip.org
The first step is a rapid reaction where the alcohol reacts with phthalic anhydride to form a monoester. wikipedia.orgaip.org The second, more challenging step involves the esterification of the remaining carboxylic acid group to form the diester, which requires the removal of water to drive the reaction to completion. wikipedia.org
C6H4(CO)2O + ROH → C6H4(CO2H)CO2R C6H4(CO2H)CO2R + ROH ⇌ C6H4(CO2R)2 + H2O
Various catalysts can be employed to facilitate the esterification, with sulfuric acid being a common choice. google.com However, with certain secondary alcohols like methyl isobutyl carbinol, sulfuric acid can lead to undesirable side reactions such as olefin formation. google.com In such cases, alternative catalysts or carefully controlled reaction temperatures are necessary. google.com For instance, using p-toluene sulfonic acid as a catalyst with methyl isobutyl carbinol can lead to high yields of the di-ester. google.com The production of mixed esters, such as butyl decyl phthalate, can be achieved by a two-stage process where phthalic anhydride is first reacted with one alcohol to form the half-ester, followed by the addition of a second alcohol to complete the esterification. google.com
Isomers of this compound: Synthetic Pathways for Isothis compound and Terethis compound
Isothis compound and terethis compound are isomers of this compound with significant industrial importance. wikipedia.org
Isothis compound is produced on a large scale by the oxidation of meta-xylene using oxygen in the presence of a cobalt-manganese catalyst. wikipedia.orgatamanchemicals.com In the laboratory, chromic acid can be used as the oxidizing agent. wikipedia.org It can also be synthesized by fusing potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate. wikipedia.org
Terethis compound production is a major industrial process, as it is a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). msu.edu The conventional method involves the oxidation of para-xylene. An alternative pathway starts with a cycloaddition reaction between isoprene (B109036) and acrylic acid, which yields 3-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid. google.com These intermediates are then aromatized to produce meta- and para-toluic acid, which are subsequently oxidized to isophthalic and terethis compound, respectively. google.com
Emerging and Sustainable Synthesis Methods
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, aligning with the principles of green chemistry. nih.gov These principles include the use of non-toxic, renewable materials, and the development of catalytic processes that are efficient and minimize waste. nih.govjcchems.com
In the context of this compound and its derivatives, research has explored the use of this compound itself as a green, biodegradable, and economical Brønsted acid catalyst for various organic reactions. jcchems.comsphinxsai.comresearchgate.net For example, this compound has been successfully used in catalytic amounts for the synthesis of quinoxaline (B1680401) derivatives at room temperature, offering high yields and short reaction times. sphinxsai.com The use of solid acid catalysts is also being investigated as a greener alternative to traditional mineral acids in esterification processes, as they are less corrosive, easier to handle, and can be recycled. researchgate.net
Utilization of Bio-based and Waste-Derived Feedstocks for this compound Production
A significant area of research in sustainable chemistry is the replacement of petrochemical feedstocks with bio-based and waste-derived materials. researchgate.net This approach aims to reduce the carbon footprint and reliance on fossil fuels. researchgate.net
One promising route to renewable phthalic anhydride involves a two-step process starting from biomass-derived furan (B31954) and maleic anhydride. rsc.orgrsc.org The process begins with a Diels-Alder cycloaddition of furan and maleic anhydride, followed by a dehydration step to yield phthalic anhydride. rsc.orgrsc.org Excellent yields for the initial cycloaddition have been achieved at room temperature under solvent-free conditions. rsc.org Furfural, a key starting material for this process, can be derived from the hemicellulose component of lignocellulosic biomass, such as agricultural residues. researchgate.netresourcewise.com
Research consortia are actively working on scaling up the production of bio-based phthalic anhydride. biorizon.eu For instance, the Biorizon initiative is developing a technology platform that converts residual biomass into functionalized aromatic building blocks, including phthalic anhydride. biorizon.eu Another approach involves using furfuryl alcohol, which is commercially available from non-food feedstocks, as a starting material. biorizon.eu A Dutch startup, Relement, has developed a bio-based 3-methyl phthalic anhydride (bio-MPA) from 2-methylfuran, which is derived from furfural. resourcewise.com This bio-aromatic has shown promise as a replacement for petrochemical-based phthalic anhydride in applications like coatings. resourcewise.com
Catalysis in Advanced this compound and Derivative Synthesis
Catalysis is fundamental to the modern synthesis of this compound and its derivatives, enabling high efficiency, selectivity, and more environmentally benign processes. Catalytic strategies are broadly categorized into homogeneous and heterogeneous systems, with specific catalysts offering unique advantages depending on the desired product and reaction conditions.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This approach is widely used in the industrial production of phthalates due to high activity and selectivity.
The commercial manufacture of terethis compound often involves the liquid-phase oxidation of p-xylene, utilizing a homogeneous catalyst system composed of heavy metals, such as cobalt or manganese, with a bromine promoter. researchgate.net Similarly, isothis compound is produced from m-xylene (B151644) using this catalytic process. researchgate.net For the synthesis of phthalate esters, traditional homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). google.comresearchgate.netgoogle.com These acid catalysts are effective but can lead to corrosion issues and complex post-reaction purification. google.com For instance, while sulfuric acid is a common catalyst for esterification, its use with secondary alcohols like methyl isobutyl carbinol can result in significant olefine formation as an undesirable side reaction. google.com To mitigate this, sulfonic acids have been found to be excellent alternative catalysts that promote rapid conversion with minimal olefine production when temperatures are properly controlled. google.com
Modern advancements have introduced more sophisticated homogeneous catalysts. Organometallic compounds, including tin or titanium alkoxides and carboxylates, are typical catalysts for the esterification of phthalic anhydride with alcohols. wikipedia.org In some processes, rhodium and cobalt complexes are used for carbonylation reactions. wikipedia.org More recently, functionalized dicationic ionic liquids (FDCILs) have been developed as green and efficient homogeneous catalysts for producing phthalate plasticizers. ias.ac.in These FDCILs show strong acidity, which effectively promotes the esterification of phthalic anhydride, and they can be easily separated from the product by decantation. ias.ac.in The catalytic activity of these ionic liquids is influenced by the density of their acidic groups and the length of the carbon chain in the cationic part. ias.ac.in
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, including easier catalyst separation and recovery, potential for reuse, and reduced environmental pollution. researchgate.netniscpr.res.inmdpi.com
A primary example is the production of phthalic anhydride, which is mainly achieved through the gas-phase oxidation of o-xylene over a solid fixed-bed catalyst containing vanadium and titanium oxides. researchgate.net In the revalorization of plastic waste, hydrophobic zeolites and heterogeneous platinum (Pt) catalysts have been used for the hydrolysis-decarboxylation of phthalate plasticizers in water, allowing for the recovery of valuable aromatic compounds. frontiersin.org
For the synthesis of phthalate esters, a variety of solid acid catalysts have been investigated. A study comparing several heterogeneous catalysts for the solvent-free synthesis of di-octyl phthalate (DOP) from this compound and n-octanol found sulfated zirconia (SZr) to be superior to K-10 acid-activated clay, zeolites (β and Y), and the ion-exchange resin Amberlyst-15. niscpr.res.in The SZr catalyst demonstrated high activity and selectivity and remained stable over multiple recycling cycles. niscpr.res.in Other researched heterogeneous systems include heteropoly acids supported on materials like SiO₂, TiO₂, or ZrO₂, as well as various metal tungstates and phosphates. niscpr.res.in In the synthesis of glyptal polyester (B1180765) from glycerol (B35011) and phthalic anhydride, activated zeolite has been shown to be an effective heterogeneous catalyst. neliti.com
Advanced catalytic systems also include supported noble metals. Gold (Au) supported on zirconium dioxide (ZrO₂) has proven to be an excellent catalyst for the oxidative coupling of phthalate esters, combining high activity with high selectivity. unizar.es For the hydrogenation of phthalates to produce safer, non-aromatic plasticizers, bimetallic catalysts such as rhodium-nickel (RhNi) supported on aluminated SBA-15 have been developed. rsc.org The aluminated support enhances the dispersion and anchoring of the metal nanoparticles and contributes acidic sites that facilitate the reaction. rsc.org
Table 1: Comparison of Heterogeneous Catalysts in Di-octyl Phthalate (DOP) Synthesis Reaction Conditions: this compound and n-octanol, 160 °C, 6 hours.
Data sourced from a study on solvent-free DOP synthesis. niscpr.res.in
Specific Catalytic Systems (e.g., Barium Chloride, Dialkyltin Oxides)
Barium Chloride
Barium chloride (BaCl₂) has been investigated as a catalyst for the synthesis of this compound and its esters from biomass sources. cambridgeresearchpub.comskies.education In one study, waste leaves from the Gmelina arborea tree were subjected to hydrothermal decomposition using barium chloride as the catalyst. skies.educationcambridgeresearchpub.com This process yielded both this compound and phthalate esters like butyl undecyl phthalate and diisooctyl phthalate. cambridgeresearchpub.com The yield of this compound was found to be dependent on both the reaction temperature and the amount of catalyst used. skies.education For example, with a catalyst loading of 0.50 g, the this compound yield increased with temperature, reaching 326.6 mg/g at 90 °C. skies.education
Table 2: Effect of Temperature and Barium Chloride Loading on this compound Yield from Gmelina arborea Leaves
Data sourced from a study on hydrothermal synthesis of this compound. skies.education
Dialkyltin Oxides
Organotin compounds, particularly dialkyltin oxides, are effective catalysts for the synthesis of phthalate esters. google.comepo.org They can be used in transesterification reactions and in the direct esterification of this compound or its anhydride. epo.orgacs.org For instance, a novel catalyst prepared by reacting dialkyltin oxide with para-toluene sulfonic acid has been shown to produce high yields of phthalate esters. google.com The use of dimethyltin (B1205294) oxide and dimethyltin dichloride as a catalyst system is particularly advantageous as the catalyst residues can be easily removed from the final ester product by washing with an alkaline solution. epo.org While dialkyltin oxides are effective, the solid-state and solution structures of the resulting complexes can be complex, involving polymeric chains or cyclooligomeric structures. acs.org
Reaction Environments and Conditions in Phthalate Synthesis
High-Temperature and High-Pressure Water as a Reaction Medium
The use of high-temperature and high-pressure water, including subcritical (below 374 °C and 22.1 MPa) and supercritical water (above these critical points), represents an advanced and environmentally friendly approach to chemical synthesis. cu.edu.tracs.org In this state, water exhibits unique properties, such as a high ion product, which allows it to act as both a solvent and an acid-base catalyst, eliminating the need for conventional, often corrosive, catalysts. cu.edu.tritec-es.co.jp
This medium has been successfully employed for the synthesis of various phthalate derivatives through the esterification of o-phthalic acid with alcohols. cu.edu.tr Research has shown that even with a significant water content (e.g., 10% in a water/alcohol mixture), the formation of dialkyl phthalates can be enhanced, contrary to the expectation that water would promote hydrolysis. cu.edu.tr Optimal conditions for these syntheses have been identified at temperatures around 350 °C. cu.edu.tr
High-pressure water is also an effective medium for hydrogenation reactions. The hydrogenation of dimethyl phthalate (DMP) and various phthalic acids to their corresponding non-aromatic cyclohexane (B81311) derivatives has been demonstrated in water using a RhNi bimetallic catalyst on an aluminated SBA-15 support. rsc.orgrsc.org The reactions were carried out at temperatures ranging from 60-140 °C and a hydrogen pressure of 1000 psi. rsc.org The efficiency of the reaction was found to increase with higher hydrogen pressure, which enhances the solubility of hydrogen in the water medium. rsc.org The solubility of the starting material in water also plays a crucial role; for instance, o-phthalic acid, being the most water-soluble of its isomers, showed the highest reaction yield. rsc.org
Furthermore, supercritical water oxidation (SCWO) is a promising technology for the complete decomposition of persistent organic pollutants like phthalates. acs.orgresearchgate.net Studies on the decomposition of di-n-butylphthalate (DNBP) under hydrothermal conditions (300-380 °C) showed that in the absence of an external oxidant, DNBP primarily decomposes via hydrolysis to form benzoic acid. acs.org
Table 3: Hydrogenation of this compound Isomers in High-Pressure Water Reaction Conditions: 140 °C, 6 h, 1000 psi H₂, Rh₀.₅Ni₁.₅/Al₅-SBA-15 catalyst, water solvent.
Data sourced from a study on phthalate-free plasticizer synthesis. rsc.org
Applications of Phthalic Acid Derivatives in Advanced Materials and Chemical Synthesis
Building Blocks in Organic Synthesis
The reactivity of phthalic acid, characterized by its two carboxylic acid groups on a benzene (B151609) ring, makes it a versatile intermediate in various chemical manufacturing processes. chemiis.com Its derivatives serve as crucial precursors for a range of aromatic compounds and are integral to complex laboratory research.
Precursors for Aromatic Esters and Diverse Aromatic Derivatives
This compound is a key precursor in the synthesis of phthalate (B1215562) esters, which are produced through the esterification of phthalic anhydride (B1165640) with specific alcohols. chemiis.comnih.gov These esters, commonly referred to as phthalates, are a significant class of aromatic derivatives. nih.gov The general chemical structure of these esters consists of a rigid, planar aromatic ring and two flexible, non-linear fatty side chains. nih.gov Phthalic anhydride, the dehydrated form of this compound, is a versatile intermediate in organic chemistry due to its bifunctional nature and ready availability. thechemco.com
Beyond esters, this compound and its anhydride are used in the synthesis of various other aromatic compounds. For instance, they are intermediates in the production of dyes and pigments. chemiis.com A notable application is in the preparation of the anthraquinone dye quinizarin. thechemco.com this compound can also be transformed through different chemical pathways to produce substances like perfumes and saccharin. topfinechem.com
Utilization in Complex Synthesis Pathways in Laboratory Research
In a laboratory setting, this compound and its derivatives are employed as foundational materials for creating more complex molecules. For example, they are precursors for new phthalocyanine compounds, which involves a series of reactions such as nitration, reduction, amidation, and dehydration of phthalimide, a this compound derivative. researchgate.net The unique structure of this compound, with two adjacent carboxylic acid groups on a benzene ring, allows for a variety of chemical transformations, making it a valuable building block for synthesizing novel compounds with specific properties. chemiis.comrsc.org Research has demonstrated its utility in forming hydrogen-bonded networks and complex superanionic architectures in crystal engineering. rsc.org
Polymer Chemistry and Resin Development Research
The derivatives of this compound play a pivotal role in the polymer industry, contributing to the development of a vast range of materials with tailored properties for numerous applications.
Role in the Production of Plasticizers for Polymeric Materials
One of the most significant industrial applications of this compound derivatives is in the production of plasticizers, particularly for polyvinyl chloride (PVC). chemiis.comthechemco.comromj.org Plasticizers are additives that increase the flexibility, durability, and workability of plastic materials. chemiis.comalfa-chemistry.com Phthalate esters are the most commonly used plasticizers due to their cost-effectiveness and performance. specialchem.comspecialchem.com
These esters are synthesized from phthalic anhydride and various alcohols, with the length of the alcohol's carbon chain influencing the properties of the resulting plasticizer. specialchem.com For instance, Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer produced from phthalic anhydride and 2-ethyl-hexanol. specialchem.com It is valued for its low cost and good performance characteristics, which impart elasticity and good electrical properties to PVC compounds. specialchem.com Higher molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are also common. specialchem.com The stability, fluidity, and low volatility of these compounds make them highly suitable for manufacturing not only PVC but also other resins like polyvinyl acetates and polyurethanes. nih.gov
Table 1: Common Phthalate Plasticizers and their Precursor Alcohols
| Phthalate Plasticizer | Precursor Alcohol(s) | Key Application Area |
|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | 2-ethyl-hexanol | General-purpose PVC plasticizer specialchem.com |
| Diisononyl phthalate (DINP) | Isononyl alcohol | PVC applications specialchem.com |
| Diisodecyl phthalate (DIDP) | Isodecyl alcohol | PVC applications specialchem.com |
Integration into Alkyd and Polyester (B1180765) Resins for Coatings and Adhesives Applications
This compound, typically in the form of its anhydride, is a fundamental component in the production of alkyd and polyester resins, which are widely used in paints, coatings, and adhesives. chemiis.comwikipedia.org Alkyd resins are polyester-based polymers modified with the addition of fatty acids. wikipedia.org The manufacturing process involves the reaction of a dicarboxylic acid or anhydride, like phthalic anhydride, with a polyol (an alcohol with multiple hydroxyl groups) such as glycerol (B35011), and fatty acids derived from vegetable oils. wikipedia.orgsemanticscholar.org The inclusion of phthalic anhydride contributes to the durability and gloss of the resulting coating. chemiis.comtopfinechem.com
Similarly, in the synthesis of polyester resins, this compound or its isomers, isothis compound and terethis compound, are reacted with polyols like ethylene glycol and propylene glycol. wikipedia.org These resins form the backbone of many industrial and decorative paints and are valued for their excellent adhesion and resistance properties. chemiis.com Phthalate esters are also utilized as plasticizers in adhesives to improve flexibility and toughness. specialchem.comgoogle.com
Table 2: Components of Alkyd and Polyester Resins
| Resin Type | Key Components Derived from this compound | Other Major Components | Primary Applications |
|---|---|---|---|
| Alkyd Resin | Phthalic Anhydride wikipedia.orgsemanticscholar.org | Polyols (e.g., glycerol), Fatty Acids (from oils) wikipedia.orgsemanticscholar.org | Paints, Varnishes, Coatings topfinechem.comwikipedia.org |
Applications in Specialty Resins (e.g., Unsaturated Polyesters, Polyurethane Resins)
This compound and its derivatives are also crucial in the formulation of specialty resins, including unsaturated polyester resins (UPRs) and polyurethane resins. UPRs are synthesized from the reaction of polyols with a combination of saturated and unsaturated dibasic acids. wikipedia.org Phthalic anhydride is a commonly used saturated component that helps to reduce the tendency of the resin to crystallize, thereby improving its solubility in monomers like styrene. google.comdergipark.org.tr These resins are extensively used in fiber-reinforced plastics (FRPs) for applications ranging from automotive parts to construction materials. tandfonline.comchalcogen.ro
In the realm of polyurethanes, this compound derivatives are used to create polyester polyols. researchgate.netgoogle.com These polyols, which contain both polyether and polyester groups, are then reacted with polyisocyanates to form polyurethane. researchgate.netgoogle.com The inclusion of phthalic anhydride in the polyester polyol can increase the strength, stiffness, and heat resistance of the final polyurethane resin system. researchgate.net Research has shown that varying the functionality and aromatic content of these phthalate-based polyols allows for the optimization of the performance of rigid polyurethane foams. researchgate.net
Pigment and Dye Manufacturing Research
Derivatives of this compound are foundational to the synthesis of a wide array of pigments and dyes. Research in this area continues to explore new synthetic pathways and applications, from traditional colorants to advanced nanomaterials.
Synthesis of Phthalocyanine Dyes and Related Colorants
Phthalocyanine dyes, a class of intensely colored blue and green pigments, are significant commercial products derived from this compound. wikipedia.orgycmou.ac.inwikipedia.org The synthesis of these dyes typically involves the cyclotetramerization of this compound derivatives such as phthalonitrile, diiminoisoindole, phthalic anhydride, and phthalimides. wikipedia.org A common laboratory and industrial method involves heating phthalic anhydride with urea, a metal salt, and a catalyst like ammonium molybdate. wikipedia.orgycmou.ac.in The choice of the central metal ion in the phthalocyanine macrocycle dictates the final color and properties of the dye. Copper phthalocyanine (CuPc), known for its brilliant blue color, is one of the most widely produced pigments. wikipedia.org
The general synthesis can be represented by the reaction of phthalic anhydride, urea, and a metal salt (e.g., CuCl₂) in the presence of a catalyst. The urea serves as a source of ammonia for the formation of the phthalimide intermediate, which then undergoes cyclization.
Modification of the peripheral rings of the phthalocyanine structure allows for the tuning of its absorption and emission properties, leading to a spectrum of colors. wikipedia.org For instance, halogenation of copper phthalocyanine can produce green pigments. wikipedia.org Research continues to explore more efficient and environmentally friendly synthetic routes for these important colorants. ycmou.ac.in
Research into Nanosized Pigments
The application of nanotechnology in pigment manufacturing has led to the development of nanosized pigments with enhanced properties. Phthalic anhydride is a key precursor in the synthesis of nanosized copper phthalocyanine blue (CuPc) pigments. nih.gov These nano-pigments exhibit improved dispersion, transparency, and color strength compared to their micro-sized counterparts. The smaller particle size of these pigments can reduce light scattering, which is a desirable characteristic for applications such as color filters in liquid crystal displays. researchgate.net
Research in this area focuses on controlling the particle size and morphology of the pigments during synthesis to optimize their optical and physical properties. The use of polymeric dispersants and other additives during the pigment synthesis and formulation stages is crucial for preventing agglomeration and ensuring the stability of the nanoparticle dispersions. researchgate.net
Other Specialized Chemical and Biological Research Applications
Beyond pigments and dyes, this compound derivatives are versatile building blocks in the synthesis of various specialized chemicals and biologically active molecules.
Intermediates for Polyetherimide Resins and Isatoic Anhydride
Phthalic anhydride serves as a crucial intermediate in the production of high-performance polymers and other specialty chemicals. Polyetherimide (PEI) resins, known for their high thermal stability, mechanical strength, and chemical resistance, are synthesized using monomers derived from phthalic anhydride. The synthesis often involves the reaction of an aromatic bis(ether anhydride) with a diamine. While the direct route from this compound is a multi-step process, the phthalic moiety is a key structural component of the resulting polymer.
Isatoic anhydride is another important chemical intermediate synthesized from phthalic anhydride. google.comsciencemadness.org The synthesis typically involves the reaction of phthalic anhydride with urea to form phthalimide. sciencemadness.org The phthalimide is then subjected to a Hofmann rearrangement using a hypohalite in an alkaline solution to yield isatoic anhydride. sciencemadness.orggoogle.com Isatoic anhydride is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pharmaceuticals, agrochemicals, and dyes. google.comosi.lv
Interactive Data Table: Synthesis of Isatoic Anhydride from Phthalic Anhydride
| Step | Reactants | Product | Key Transformation |
| 1 | Phthalic anhydride, Urea | Phthalimide | Formation of the imide ring |
| 2 | Phthalimide, Sodium hypochlorite, Sodium hydroxide (B78521) | Isatoic anhydride | Hofmann rearrangement |
Development of Novel Fluorescent Probes and Emitters Containing Phthalic Anhydride Moieties
The rigid, planar structure of the phthalic anhydride and its derivatives, such as naphthalimide, makes them excellent candidates for the core of fluorescent molecules. These "fluorophores" are essential tools in various scientific disciplines, including biology, medicine, and materials science, for sensing and imaging applications.
For instance, fluorescein, a widely used fluorescent dye, was first synthesized by the reaction of phthalic anhydride and resorcinol. fluorofinder.comresearchgate.net More recent research focuses on creating novel fluorescent probes by functionalizing phthalic anhydride or naphthalic anhydride derivatives. These probes can be designed to detect specific ions or molecules. For example, a fluorescent probe based on naphthalene (B1677914) anhydride has been developed for the selective detection of copper ions. nih.govplos.org Lanthanide complexes based on a ligand derived from this compound have also been shown to act as fluorescent probes for the detection of lead ions in water. rsc.org The design of these probes often involves linking the phthalic anhydride moiety to a receptor that selectively binds to the target analyte. This binding event alters the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength, which can be measured.
Synthesis and Pharmacological Activity Research of Phthalimide Derivatives
Phthalimide, a direct derivative of this compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. ucl.ac.uk Researchers have synthesized and evaluated numerous phthalimide derivatives for their therapeutic potential. nih.gov
These derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anti-inflammatory activity: Certain phthalimide analogs have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. nih.gov They can also suppress the production of pro-inflammatory cytokines. nih.gov
Antimicrobial activity: N-substituted phthalimides have exhibited significant antibacterial and antifungal properties, with some compounds showing efficacy comparable to clinically used antibiotics. ucl.ac.ukmdpi.com
Antitumor activity: Some phthalimide derivatives have shown promise as anticancer agents by exhibiting antiangiogenic effects, which inhibit the growth of new blood vessels that tumors need to grow. ucl.ac.uk
Anticonvulsant and Analgesic Effects: Research has also explored the potential of phthalimide derivatives as anticonvulsant and analgesic agents. nih.gov
The biological activity of these derivatives is often tuned by modifying the substituent attached to the nitrogen atom of the phthalimide ring. nih.gov This versatility makes phthalimide a valuable starting point for the development of new therapeutic agents. ucl.ac.uk
Interactive Data Table: Pharmacological Activities of Phthalimide Derivatives
| Pharmacological Activity | Mechanism of Action (Example) | Reference |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production and pro-inflammatory cytokines. | nih.gov |
| Antimicrobial | Disruption of microbial cell processes. | ucl.ac.ukmdpi.com |
| Antitumor | Antiangiogenic effects, inhibiting tumor blood vessel growth. | ucl.ac.uk |
| Anticonvulsant | Modulation of ion channels or neurotransmitter activity. | nih.gov |
| Analgesic | Interaction with pain signaling pathways. | nih.gov |
Investigation of Amphiphilic this compound Derivatives for Drug Delivery System Development
The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are of particular interest as they can self-assemble into nanostructures like micelles or nanoparticles in aqueous environments. These structures can encapsulate poorly water-soluble drugs, shielding them from the aqueous environment and facilitating their transport through the bloodstream.
This compound and its derivatives, particularly phthalic anhydride, serve as versatile building blocks for the synthesis of such amphiphilic molecules. The rigid aromatic ring of this compound can be functionalized to form the hydrophobic core, while hydrophilic polymer chains can be attached to create the water-soluble shell. The fundamental principle involves reacting phthalic anhydride with polymers containing hydroxyl or amine groups. For instance, the anhydride ring can be opened by a hydrophilic polymer like polyethylene (B3416737) glycol (PEG), creating a polymer chain with a terminal carboxylic acid group derived from the this compound moiety. The remaining carboxylic acid group can then be reacted with a hydrophobic molecule, or the phthalic structure itself can be esterified with long-chain alcohols to create the hydrophobic segment.
This synthetic versatility allows for the creation of amphiphilic block copolymers where the phthalate group is a key component of the hydrophobic block. In an aqueous solution, these copolymers can self-assemble into core-shell micellar structures. The hydrophobic core, containing the this compound derivative, serves as a reservoir for hydrophobic drugs. The hydrophilic shell, often composed of biocompatible polymers like PEG, stabilizes the micelle in the aqueous biological environment, prolonging its circulation time.
Research in this area has explored various derivatives. Phthalimide (isoindole-1,3-dione), a prominent derivative of this compound, has been incorporated into complex molecules with therapeutic potential. For example, glucocorticoid derivatives containing a phthalimide group have been investigated for ophthalmic applications. Furthermore, the synthesis of substituted isoindoles from phthalic anhydride and amino acids has been explored to create pharmacologically important compounds. While these studies focus on the therapeutic molecule itself, the underlying chemistry demonstrates the potential for incorporating the phthalimide structure into larger, amphiphilic constructs for drug delivery. The synthesis of such derivatives often begins with the reaction of phthalic anhydride with a primary amine, a foundational step that could be adapted for attachment to polymeric structures.
The table below summarizes the potential roles and synthetic origins of different this compound derivatives in the context of drug delivery system development.
| Derivative Type | Synthetic Precursor | Potential Role in Drug Delivery System | Structural Contribution |
| Phthalate Esters | Phthalic Anhydride, Alcohols | Hydrophobic core of micelles/nanoparticles | Forms the water-insoluble segment for drug encapsulation. |
| This compound-terminated Polymers | Phthalic Anhydride, Hydroxyl-terminated polymers (e.g., PEG) | Intermediate for building block copolymers | Provides a reactive carboxylic acid group for further functionalization. |
| Phthalimide Derivatives | Phthalic Anhydride, Amines/Amino Acids | Component of therapeutic agent or linker | Can be part of the encapsulated drug or a structural element within a larger amphiphilic construct. |
These investigations highlight the foundational role of this compound chemistry in designing advanced drug delivery vehicles. The ability to systematically modify the structure allows for the fine-tuning of properties such as drug loading capacity and the stability of the resulting nanocarriers.
Research on this compound Derivatives as Surfactants and Emulsifiers
Surfactants and emulsifiers are indispensable in numerous industrial applications, from detergents to food products and coatings. These surface-active agents reduce surface tension between two liquids or between a liquid and a solid. This compound esters, particularly those with longer alkyl chains, possess molecular characteristics that suggest potential surfactant and emulsifying properties. Their structure consists of a polar aromatic dicarboxylic acid head and nonpolar alkyl chain tails, which is analogous to the structure of conventional surfactants.
Research has been conducted to quantify the surface-active properties of a series of dialkyl phthalates. A key study systematically investigated the surface tension of aqueous solutions of diethyl phthalate (DEP), di-n-butyl phthalate (DnBP), di-n-hexyl phthalate (DnH(6)P), and di-(2-ethylhexyl) phthalate (DEHP). nih.gov The findings indicate that while phthalates have low surface activity compared to traditional surfactants, they exhibit a significant affinity for adsorption at the air-water interface. nih.gov This property is crucial for their function as emulsifiers.
The study revealed that the ability of these phthalates to lower surface tension decreases as the length of the alkyl chain increases. nih.gov However, the affinity for the air-water interface increases with longer alkyl chains. nih.gov A significant finding is that these compounds can form emulsions when their concentration in an aqueous medium exceeds their unimeric saturation point. nih.govresearchgate.net This tendency to form emulsions is a direct result of their amphiphilic nature and low water solubility. nih.gov
The table below presents data from the surface tension investigation, illustrating the relationship between the alkyl chain length and the unimeric solubility of the phthalates in water.
| Phthalate Ester | Abbreviation | Alkyl Chain Composition | Unimeric Solubility at 25°C (mg/L) |
| Diethyl Phthalate | DEP | C2 | 1080 |
| Di-n-butyl Phthalate | DnBP | C4 | 11.2 |
| Di-n-hexyl Phthalate | DnH(6)P | C6 | 0.21 |
| Di-(2-ethylhexyl) Phthalate | DEHP | C8 (branched) | 0.4 |
Data sourced from a study on the solubilities and surface activities of phthalates investigated by surface tension measurements. nih.gov
Environmental Occurrence, Distribution, and Degradation of Phthalic Acid and Its Esters
Environmental Distribution and Prevalence
Phthalic acid esters have been detected in virtually every environmental medium, from remote marine atmospheres to everyday consumer products. wur.nl Their distribution is a complex interplay of their physicochemical properties, such as water solubility and molecular weight, and various environmental transport and degradation processes. nih.govacs.org
Occurrence in Aquatic Environments (Water, Sediments, Wastewater)
Aquatic ecosystems are major sinks for PAEs. frontiersin.org These compounds are consistently found in surface water, groundwater, drinking water, and wastewater. researchgate.netdeswater.commdpi.com The concentration of PAEs in aquatic environments can vary significantly, ranging from trace levels (µg/L) to higher concentrations (mg/L) depending on the proximity to industrial and urban sources. frontiersin.org
Wastewater treatment plants (WWTPs) are a primary conduit for PAEs entering aquatic systems. iwaponline.comresearchgate.netresearchgate.net While secondary treatment processes can remove a significant portion of some PAEs, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), treated effluents and sewage sludge remain significant sources of contamination. iwaponline.commarinebiodiversity.org For instance, in a wastewater treatment station in Marne Aval, DEHP was the major pollutant detected, with concentrations ranging from 9 to 44 μg L−1. iwaponline.com
Due to their hydrophobic nature, many PAEs, particularly those with longer alkyl chains like DEHP, tend to adsorb onto particulate matter and accumulate in sediments. marinebiodiversity.orgresearchgate.net This leads to higher concentrations in bottom sediments compared to the overlying water column. deswater.com Studies have reported PAE concentrations in sediments ranging from 0 to 34.8 mg/kg dry weight. deswater.com
The following table provides a summary of PAE concentrations found in various aquatic environments:
| Environment | Phthalate Ester | Concentration Range | Reference |
| Wastewater | |||
| Marne Aval WWTP (France) | DEHP | 9–44 μg L⁻¹ | iwaponline.com |
| DEP | 1.6–25 μg L⁻¹ | iwaponline.com | |
| Landfill Leachate | DEHP | up to 460 μg/L | deswater.com |
| DBP | up to 17,900 μg/L | deswater.com | |
| Di-n-octyl phthalate | up to 93,300 μg/L | deswater.com | |
| Surface Water | |||
| Global Aquatic Environment | Total PAEs | 0.1 × 10⁻³–3.2 × 10³ μg·L⁻¹ | mdpi.com |
| German Surface Waters | DEHP | up to 2,700 μg/L | deswater.com |
| Italian Surface Waters | DEHP | up to 4,600 μg/L | deswater.com |
| River Water (Nigeria) | Total PAEs | up to 2,705 μg/L | frontiersin.org |
| Waterworks (China) | Total PAEs | 0.02 and 0.77 μg/L | frontiersin.org |
| Lake Baikal (Russia) | DMP | 0.01–0.02 µg/L | mdpi.com |
| DEP | 0.06–0.09 µg/L | mdpi.com | |
| DnBP | 0.47–0.66 µg/L | mdpi.com | |
| DEHP | 0.26–0.34 µg/L | mdpi.com | |
| Sediments | |||
| Various Sites | Individual Phthalates | 0 to 34.8 mg/kg DW | deswater.com |
Presence in Atmospheric Matrices (Air, Particulate Matter)
This compound esters are also present in the atmosphere, where they can exist in both the gaseous phase and adsorbed onto particulate matter. mdpi.comresearchgate.net Lighter PAEs, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), have higher vapor pressures and are more likely to be found in the gaseous phase, while heavier PAEs like DEHP tend to associate with airborne particles. mdpi.com The release of PAEs from plastic products is enhanced by elevated temperatures, often leading to higher atmospheric concentrations in the summer. aaqr.org
Atmospheric concentrations of PAEs can vary significantly depending on the location and season. For example, a study in Delhi reported an average PAE concentration in PM10 of 703.1 ± 36.2 ng m⁻³, with slightly higher levels in winter. researchgate.net In Tianjin, China, the average concentrations of various PAEs in PM10 and PM2.5 were also documented, with DEHP and di-n-butyl phthalate (DBP) being the most abundant. aaqr.org
The table below shows atmospheric concentrations of selected PAEs from different studies:
| Location | Matrix | Phthalate Ester | Average Concentration | Reference |
| Delhi, India | PM10 | Total PAEs | 703.1 ± 36.2 ng m⁻³ | researchgate.net |
| PAEs (Winter) | 35.7 ± 30.5 ng m⁻³ | researchgate.net | ||
| PAEs (Summer) | 35.4 ± 27.0 ng m⁻³ | researchgate.net | ||
| Tianjin, China | PM10 | DMP | 0.18 ng m⁻³ | aaqr.org |
| DEP | 0.08 ng m⁻³ | aaqr.org | ||
| DBP | 2.24 ng m⁻³ | aaqr.org | ||
| DEHP | 10.79 ng m⁻³ | aaqr.org | ||
| PM2.5 | DMP | 0.14 ng m⁻³ | aaqr.org | |
| DEP | 0.07 ng m⁻³ | aaqr.org | ||
| DBP | 1.93 ng m⁻³ | aaqr.org | ||
| DEHP | 6.26 ng m⁻³ | aaqr.org | ||
| South China Sea | Air | Total PAEs | 11.6 ± 11.3 ng/m³ | acs.org |
| DiBP | 5.18 ± 5.92 ng/m³ | acs.org | ||
| DnBP | 3.94 ± 3.62 ng/m³ | acs.org | ||
| DEHP | 1.47 ± 1.37 ng/m³ | acs.org | ||
| Gebze, Türkiye | Air | Total PAEs | 38.08 ± 7.92 ng/m³ | nih.gov |
Contamination in Terrestrial Ecosystems (Soil, Agricultural Fields)
Soil contamination by PAEs is a widespread issue, particularly in agricultural areas. mdpi.combohrium.com The primary sources of PAEs in agricultural soils include the use of plastic mulching films, irrigation with contaminated wastewater, and the application of sewage sludge as fertilizer. mdpi.combohrium.com Over time, PAEs can leach from these materials into the soil. mdpi.com
Concentrations of PAEs in soil can vary widely depending on agricultural practices and proximity to industrial areas. mdpi.com For instance, in the Pearl River Delta region of China, the total amount of PAEs in vegetable soils has been reported to reach up to 46,000 μg kg⁻¹. mdpi.com Studies have shown that di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) are often the predominant PAE pollutants in soils globally. bohrium.commdpi.com The vertical migration of PAEs in soil is often limited by their sorption to soil organic matter. bohrium.comere.ac.cn
The following table summarizes PAE concentrations in agricultural soils:
| Location | Land Use | Phthalate Ester | Concentration Range (mg/kg dry weight) | Reference |
| Central Moravia | Agricultural Soil | DBP | 0.28 to 1.59 | mendelu.cz |
| DEHP | < 0.03 to 0.73 | mendelu.cz | ||
| East China (near e-waste site) | Agricultural Soil | Six Target PAEs | 0.31-2.39 | nih.gov |
| Dalian, China | Agricultural Soil | Total PAEs | 0.465 to 5.45 | mdpi.com |
| Shihezi, China (Maize fields) | Agricultural Soil (0-20 years mulching) | Total PAEs | 0.156 to 0.566 | mdpi.com |
| Shihezi, China (Cabbage fields) | Agricultural Soil (0-30 years mulching) | Total PAEs | 0.252 to 0.559 | mdpi.com |
Detection in Biotic Matrices (Plants, Microorganisms, Aquatic Biota)
This compound esters have been detected in a wide range of living organisms, indicating their bioaccumulation potential. nih.govresearchgate.net Plants can absorb PAEs from contaminated soil and water through their root systems and, to a lesser extent, through their leaves from atmospheric deposition. mdpi.commendelu.cz The accumulation of PAEs in plants is influenced by the physicochemical properties of the specific PAE, such as its octanol/water partition coefficient (logKow). mdpi.com
Studies have shown that crops grown in contaminated soil can accumulate significant levels of PAEs. mdpi.comnih.gov For example, in Dalian, China, the concentration of PAEs in plants was reported to range from 2,440 to 21,800 μg kg⁻¹ dry weight. mdpi.com Alfalfa has been noted for its ability to remove substantial amounts of PAEs from the soil. nih.gov
Interestingly, some microorganisms, including various algae, bacteria, and fungi, have been found to biosynthesize PAEs. nih.govresearchgate.netmdpi.com These naturally produced PAEs may play a role in the organism's defense mechanisms. nih.govmdpi.com In aquatic environments, PAEs can accumulate in organisms at different trophic levels, from algae and invertebrates to fish. wur.nlresearchgate.net
Presence in Food and Beverages Due to Environmental Contamination
The contamination of food and beverages with PAEs is a significant pathway for human exposure. kvasnyprumysl.eunih.govkvasnyprumysl.eu PAEs can enter the food chain through various routes, including the uptake by plants from contaminated soil and water, the accumulation in fish and other aquatic organisms, and the migration from food packaging materials. kvasnyprumysl.eunih.govagriculturejournals.cz
Due to their lipophilic nature, PAEs tend to accumulate in fatty foods such as meat, dairy products, fish, and oils. kvasnyprumysl.euagriculturejournals.cz They have also been detected in a variety of beverages, including bottled water and beer. kvasnyprumysl.eukvasnyprumysl.eu For example, one study found dibutyl phthalate (DBP) in bottled water at levels ranging from 0.075 to 1.717 µg/l and DEHP in the same range. kvasnyprumysl.eu
Sources and Pathways of Environmental Introduction
The widespread presence of this compound esters in the environment is a direct result of their extensive use in a vast array of consumer and industrial products. kvasnyprumysl.euresearchgate.net Since they are not chemically bound to the plastic matrix, PAEs can be released throughout the lifecycle of a product, from manufacturing to disposal. nih.govbohrium.com
The primary sources and pathways for the introduction of PAEs into the environment include:
Industrial and Municipal Wastewater: Effluents from wastewater treatment plants are a major source of PAEs in aquatic environments. iwaponline.comresearchgate.netresearchgate.net
Agricultural Practices: The use of plastic mulching films, irrigation with contaminated water, and the application of sewage sludge and certain agrochemicals contribute significantly to soil contamination. mdpi.combohrium.com
Landfill Leachate: The disposal of plastic waste in landfills leads to the leaching of PAEs into the surrounding soil and groundwater. deswater.com
Atmospheric Deposition: PAEs can be released into the atmosphere through volatilization from various products and industrial processes. mdpi.commdpi.com They can then be transported over long distances and deposited into aquatic and terrestrial ecosystems through wet and dry deposition. deswater.comresearchgate.net
Direct Release from Consumer Products: Everyday items such as cosmetics, personal care products, toys, and food packaging can directly release PAEs into the indoor and outdoor environment. kvasnyprumysl.euresearchgate.net
Anthropogenic Sources (e.g., Plastic Waste Leaching, Industrial Discharges)
The primary source of phthalates in the environment is anthropogenic. iwaponline.comfrontiersin.org These synthetic chemicals are not chemically bound to the polymer matrix of plastics, allowing them to be released into the environment through leaching, volatilization, and abrasion. frontiersin.orgbohrium.comsapub.org
Plastic Waste Leaching: A significant contributor to environmental phthalate contamination is the leaching from plastic waste. mdpi.com The degradation of plastic materials in agricultural settings, for instance, leads to the release of phthalates into the soil. mdpi.com Studies have shown that various plastic products, when broken down into microplastics, release phthalate esters into the water. nih.gov For example, polyvinyl chloride (PVC) products have been found to leach significant amounts of phthalates. nih.govacs.org The amount and type of phthalate leached are specific to the type of plastic. nih.gov
Industrial Discharges: Industrial activities are another major source of phthalate pollution. iwaponline.comfrontiersin.org Wastewater from industries that manufacture or use phthalates, as well as municipal wastewater treatment plants, discharge these compounds into water bodies. iwaponline.comfrontiersin.org For instance, di(2-ethylhexyl) phthalate (DEHP) has been identified as a major pollutant in wastewater treatment station effluent. iwaponline.com Runoff from agricultural areas using plastic mulch and from urban areas also contributes to the phthalate load in the environment. iwaponline.comfrontiersin.orgmdpi.com
Migration from Consumer Products and Packaging Materials
Phthalates can migrate from a wide array of consumer products and food packaging materials, leading to human exposure and environmental contamination. frontiersin.orgqima.comcspinet.org
Consumer Products: Phthalates are present in numerous household items, including vinyl upholstery, adhesives, floor tiles, and personal care products like perfumes, lotions, and cosmetics. frontiersin.orgsapub.org The use of these products leads to the release of phthalates into indoor air and dust. wikipedia.org
Packaging Materials: Food packaging is a notable source of phthalate exposure. qima.comcspinet.orgnih.gov Phthalates can leach from plastic packaging, such as cling wrap and containers, into the food they contain, particularly fatty foods. wikipedia.orgcanada.camdpi.com The migration of phthalates is influenced by factors like the type of plastic, temperature, and the duration of contact. frontiersin.orgmdpi.com Studies have detected phthalates in various packaged foods, including ready-to-eat meals and dairy products. canada.cavetdergikafkas.org For example, research on minced beef packaged in different materials showed migration of phthalates from the packaging into the meat. frontiersin.org
Leaching of Phthalate Esters from Different Microplastics
| Plastic Type | Total Phthalate Esters (ng/g) | Dominant Phthalate Ester |
|---|---|---|
| Polyvinyl chloride (PVC) | 6660 ± 513 | Diethyl phthalate (DEP) |
| Polyamide (PA) | ~1830 | Di-n-butyl phthalate (DBP) |
| Rubber | 1390 ± 57.5 | Diethyl phthalate (DEP) |
| Polyethylene (B3416737) (PE) | - | Diisobutyl phthalate and Di-n-butyl phthalate (DBP) |
| Polypropylene (PP) | 50.3 ± 8.21 | Di-n-butyl phthalate (DBP) |
| Polyethylene terephthalate (B1205515) (PET) | 93.9 ± 91.8 | Di-n-butyl phthalate (DBP) |
This table summarizes the leaching potential of various plastic types after 14 days of incubation in water. Data sourced from a study on microplastic pollution. nih.gov
Natural Biosynthesis by Biological Organisms (Plants, Algae, Bacteria, Fungi)
While anthropogenic sources are dominant, this compound and its esters can also be produced naturally by various organisms. wikipedia.orgresearchgate.netresearchgate.net Phthalates have been isolated from a wide range of plants, algae, bacteria, and fungi, suggesting they can be biosynthesized in nature. researchgate.netresearchgate.netmdpi.com
Plants and Algae: Some studies have classified phthalates as secondary metabolites in plants. researchgate.net Both cyanobacteria and freshwater algae are capable of producing certain phthalates, such as dibutyl phthalate (DBP) and monoethylhexyl phthalate (MEHP), under natural conditions, which can then be released into aquatic ecosystems. frontiersin.org However, the presence of phthalates in these organisms can also be a result of bioaccumulation from the contaminated environment. mdpi.com
Bacteria and Fungi: Various bacteria and fungi have also been identified as producers of phthalates. researchgate.net The isolation of phthalates from these microorganisms raises questions about whether they are true natural products or contaminants from the environment. researchgate.net
Environmental Fate and Degradation Mechanisms
The fate of this compound and its esters in the environment is governed by several processes, with biodegradation being a primary route of removal. researchgate.netnih.gov
Biodegradation Processes
Microbial degradation is considered the most effective means of eliminating phthalates from the environment. d-nb.inforesearchgate.net This process can occur under both aerobic and anaerobic conditions. researchgate.net
Under aerobic conditions, the biodegradation of phthalate esters is the primary mechanism for their mineralization. nih.gov The initial step typically involves the hydrolysis of the ester bonds by microbial esterases, which releases the corresponding alcohol and this compound. d-nb.info
The aerobic degradation of this compound then proceeds through several steps. In most cases, it is initiated by dioxygenase enzymes that introduce hydroxyl groups to the aromatic ring, forming a cis-dihydroxy-dihydro-phthalate. d-nb.inforesearchgate.netnih.gov This is followed by dehydrogenation to create a dihydroxy-phthalate intermediate. d-nb.info Finally, a decarboxylase enzyme removes a carboxyl group, leading to the formation of protocatechuate. d-nb.inforesearchgate.netnih.gov Protocatechuate is a key intermediate that is further broken down by ring-cleaving dioxygenases. d-nb.infonih.gov
Key Steps in Aerobic Phthalate Degradation
| Step | Enzyme Family | Intermediate Product |
|---|---|---|
| Dioxygenation | Dioxygenases | cis-dihydroxy-dihydro-phthalate |
| Dehydrogenation | cis-diol-dehydrogenases | Dihydroxy-phthalate |
| Decarboxylation | Decarboxylases | Protocatechuate |
This table outlines the general enzymatic steps involved in the aerobic breakdown of this compound. d-nb.inforesearchgate.netnih.gov
In anaerobic environments, such as sludge and sediments, the degradation of this compound follows a different pathway. researchgate.netnih.gov The process is initiated by the activation of phthalate to its coenzyme A (CoA) thioester, phthaloyl-CoA. d-nb.inforesearchgate.net This activation can be catalyzed by a CoA transferase or a CoA ligase. researchgate.net
A key and mechanistically challenging step is the subsequent decarboxylation of phthaloyl-CoA to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.inforesearchgate.netasm.org This reaction is catalyzed by the enzyme phthaloyl-CoA decarboxylase. researchgate.netasm.org Benzoyl-CoA is then further metabolized through various anaerobic pathways. asm.org Studies with mixed bacterial cultures from aquatic sediments have demonstrated the capability of microorganisms to grow anaerobically using this compound isomers as their sole carbon source. nih.gov
Microbial Degradation by Specific Strains (e.g., Enterobacter sp., Gordonia sp.)
The biodegradation of this compound and its esters is a critical process for their removal from the environment, with various microorganisms capable of utilizing these compounds as a source of carbon and energy. Among these, species from the genera Enterobacter and Gordonia have been subjects of significant research.
Enterobacter sp.
Strains of Enterobacter have demonstrated notable efficiency in degrading phthalate esters (PAEs). For instance, Enterobacter sp. strain T5, isolated from a landfill bioreactor, can utilize dibutyl phthalate (DBP) as its sole carbon and energy source. researchgate.net The degradation process involves the hydrolysis of DBP to monobutyl phthalate (MBP) and subsequently to this compound (PA). researchgate.net This strain has shown optimal DBP degradation at a pH of 7.0 and a temperature of 35°C. researchgate.net Similarly, Enterobacter sp. strain YC-IL1, isolated from polluted soil, can completely degrade di-(2-ethylhexyl) phthalate (DEHP) within seven days and is also capable of degrading other PAEs. mdpi.com The degradation pathway for this strain also proceeds through the formation of mono-(2-ethylhexyl) phthalate (MEHP) and then this compound. mdpi.com Another strain, Enterobacter sp. DNB-S2, isolated from Mollisol in China, is effective at degrading DBP even at low temperatures (5°C). nih.gov A study on Enterobacter sp. B3, isolated from tobacco soil, showed a 77% degradation rate of this compound in seven days under optimal conditions (30°C and pH 7). scirp.org In pot experiments, this strain reduced this compound content in the soil by approximately 45%. scirp.org
| Strain | Substrate | Key Metabolites | Optimal Conditions | Degradation Efficiency | Reference |
| Enterobacter sp. T5 | Dibutyl phthalate (DBP) | Monobutyl phthalate (MBP), this compound (PA) | pH 7.0, 35°C | Half-life of ~20.9h for DBP <1000 mg/l | researchgate.net |
| Enterobacter sp. YC-IL1 | Di-(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP), this compound (PA) | pH 7.0, 30°C | 100% DEHP degradation in 7 days | mdpi.com |
| Enterobacter sp. DNB-S2 | Dibutyl phthalate (DBP) | n-butyl benzoate, this compound | 5°C - 50°C | 91.08% at 50°C in 7 days | nih.gov |
| Enterobacter sp. B3 | This compound (PA) | Not specified | pH 7, 30°C | 77% in 7 days (liquid culture); ~45% in soil | scirp.org |
| Enterobacter sp. NO3 | o-Phthalic acid | Not specified | pH 7, 30°C | 74% degradation of 500 mg/L in 7 days | scirp.org |
Gordonia sp.
The genus Gordonia also includes species capable of degrading PAEs. Gordonia sp. strain QH-12, isolated from activated sludge, can utilize DBP and other common PAEs as its sole carbon source. mdpi.com Interestingly, this strain was unable to utilize the major intermediate, this compound, suggesting a novel degradation pathway may be present. mdpi.com In contrast, some degradation processes involving Gordonia occur through metabolic cooperation. For example, the degradation of di-n-octyl phthalate (DOP) can be carried out by a co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32. d-nb.info In this symbiotic relationship, the Gordonia strain converts DOP into this compound, which is then degraded by the Arthrobacter strain. d-nb.info Another study showed that a Gordonia sp. was able to achieve complete degradation of dimethyl phthalate (DMP) and DBP (up to 1000 mg/L) within 96 hours. nih.gov However, the degradation of the higher molecular weight di-n-octyl phthalate (DnOP) was less efficient, reaching 83.5% after 120 hours. nih.gov Research on a Gordonia sp. strain with the ability to dissimilate DEHP identified an intracellular hydrolase that catalyzes the decomposition of MEHP to this compound. nih.gov
| Strain/Co-culture | Substrate | Key Metabolites/Observations | Optimal Conditions | Degradation Efficiency | Reference |
| Gordonia sp. QH-12 | Dibutyl phthalate (DBP) | This compound (minor accumulation, not utilized) | Not specified | Rapid degradation of DBP | mdpi.com |
| Gordonia sp. JDC-2 & Arthrobacter sp. JDC-32 | Di-n-octyl phthalate (DOP) | This compound (PA) | Not specified | Complete degradation through co-culture | d-nb.info |
| Gordonia sp. | Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), Di-n-octyl phthalate (DnOP) | Not specified | pH 7.0, 30°C | 100% for DMP & DBP (1000 mg/L) in 96h; 83.5% for DnOP in 120h | nih.gov |
| Gordonia sp. | Di-(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP), this compound | Not specified | Possesses an intracellular MEHP hydrolase | nih.gov |
Impact on Soil Microbial Communities
The introduction of this compound and its esters into the soil can significantly influence the structure and function of microbial communities. The extent of this impact is largely dependent on the concentration and type of the phthalate compound. At high concentrations, such as those that might occur in a spill, certain phthalates can be toxic to soil microorganisms. For example, diethyl phthalate (DEP) at concentrations greater than 1 mg/g of soil has been shown to cause a significant reduction in the numbers of total culturable bacteria and pseudomonads. oup.com This toxicity is attributed to the disruption of membrane fluidity by the lipophilic phthalate. oup.com
| Phthalate Concentration | Effect on Microbial Community | Mechanism/Observation | Reference |
| High (>1 mg/g DEP) | Reduction in total culturable bacteria and pseudomonads. oup.com | Disruption of microbial cell membrane fluidity. oup.com | oup.com |
| Low (0.1 mg/g DEP or DEHP) | No significant impact on structural or functional diversity. oup.commdpi.com | Concentrations are below the toxic threshold. | oup.commdpi.com |
| Variable | Decrease in microbial diversity with increasing concentration. researchgate.net | Changes in carbon source utilization; reduction in soil respiration and enzyme activity. researchgate.net | researchgate.net |
| Variable | Greater impact on bacteria than fungi. nih.gov | Bacteria in greenhouse soil were sensitive to a wider range of PAEs compared to open-field samples. nih.gov | nih.gov |
Physico-Chemical Degradation
In addition to microbial processes, this compound and its esters are subject to abiotic degradation in the environment, primarily through hydrolysis and photodegradation.
Hydrolysis is a key chemical transformation process for phthalate esters in the environment, although it often proceeds at a slow rate. researchgate.net The reaction involves the cleavage of the ester bond by water. Phthalate diesters undergo a two-step hydrolysis process. The first step yields a monoester and an alcohol molecule. The second hydrolytic step converts the monoester into this compound and a second alcohol molecule. researchgate.net The rate of hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. researchgate.net Ester hydrolysis is subject to both acid and base catalysis, meaning reaction rates can change by several orders of magnitude with shifts in pH. researchgate.net In neutral conditions (pH 7), the reaction with water is considerably slow. researchgate.net However, under the anaerobic and often elevated temperature conditions found in the lower layers of landfills, hydrolysis is considered a primary transformation route for phthalates. researchgate.net
Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of phthalates, particularly in the atmosphere and surface waters where they are exposed to sunlight. researchgate.netmdpi.com The process is initiated by the absorption of ultraviolet (UV) light, which can lead to the breakdown of the molecule. mdpi.com The specific mechanism of photodegradation can vary depending on the phthalate ester and the environmental medium. For instance, the photodegradation of dimethyl phthalate (DMP) and di-n-octyl phthalate (DOP) in water under simulated sunlight primarily involves C-O bond cleavage. nih.gov The degradation of phthalate esters can be initiated by hydroxyl radicals (•OH), which are highly reactive species. frontiersin.org These radicals can attack both the aromatic ring and the ester side chains. frontiersin.orgnih.gov This can lead to the formation of various intermediates, including hydroxylated compounds, before eventual mineralization. frontiersin.org The initial steps in the photodegradation of di-(2-ethylhexyl) phthalate (DEHP) can involve hydroxylation and cleavage of the ester bonds to form this compound and benzoic acid, which are then further degraded. mdpi.com
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). iwaponline.comnih.gov These methods have proven to be effective for the degradation of persistent organic pollutants like phthalates. iwaponline.comnih.gov
Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a light source (like UV light) to generate reactive oxygen species (ROS). frontiersin.orgbcrec.id When the TiO₂ surface is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂⁻•). bcrec.id These ROS then attack the phthalate molecules, leading to their degradation. bcrec.id The process can ultimately lead to the complete mineralization of this compound and its esters into carbon dioxide (CO₂) and water (H₂O). bcrec.id
Studies have shown that TiO₂ photocatalysis is highly effective in removing various phthalate esters from water. frontiersin.orgnih.gov For example, a UV/TiO₂ system demonstrated high removal efficiencies for DMP, DEP, and DBP, reaching over 90% degradation within 90 minutes. frontiersin.orgnih.gov The degradation pathway in this system involves the attack by hydroxyl radicals on both the carbon side branch and the benzene (B151609) ring, leading to the formation of intermediates like this compound, which are subsequently broken down further. frontiersin.orgnih.gov
| AOP Method | Target Pollutant | Catalyst/System | Key Findings | Reference |
| Photocatalysis | This compound Esters (PAEs) | Titanium Dioxide (TiO₂) | Effective mineralization to CO₂ and H₂O via ROS attack. | bcrec.id |
| Photocatalysis | DMP, DEP, DBP | UV/TiO₂ | >90% removal in 90 minutes; degradation via •OH attack on side chains and aromatic ring. | frontiersin.orgnih.govnih.gov |
| Photocatalysis | This compound (H₂Ph) | TiO₂ (Degussa P-25), ZnO | ZnO showed a higher initial degradation rate constant compared to TiO₂ under optimal conditions. | ulpgc.es |
| AOPs (General) | Phthalate Esters (PE) | UV/H₂O₂, Ozonation, Fenton, etc. | Aromatic rings are destroyed by •OH, producing intermediates like this compound, benzoic acid, and short-chain organic acids. | nih.gov |
Fenton Processes
The Fenton process, a type of advanced oxidation process (AOP), utilizes hydroxyl radicals (HO•) to degrade organic pollutants. mdpi.com In this process, the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) generates highly reactive hydroxyl radicals in an acidic medium. mdpi.comsemanticscholar.org These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like phthalates into simpler compounds, and ultimately, to carbon dioxide and water. mdpi.comresearchgate.net
Research has demonstrated the effectiveness of Fenton and related processes, such as electro-Fenton, in degrading this compound and its esters. For the degradation of diallyl phthalate (DAP), optimal conditions were found to be a pH of 3.2, with concentrations of 1000 mg/L H₂O₂ and 50 mg/L Fe²⁺ for an initial DAP concentration of 100 mg/L. mdpi.com Under these conditions, a total organic carbon (TOC) removal of over 95% was achieved after 300 minutes. mdpi.com Similarly, the electro-Fenton process has been optimized for the degradation of phthalic anhydride (B1165640). researchgate.net Optimal parameters for this process were identified as a pH of 3, an applied current of 300 mA, and a Fe³⁺ concentration of 0.2 mM. researchgate.net These conditions led to a 97% mineralization of the phthalic anhydride solution after 8 hours of electrolysis. researchgate.net
The efficiency of the Fenton process is significantly influenced by the initial pH of the solution. mdpi.com Acidic conditions, typically around pH 3, are considered optimal because they favor the generation of hydroxyl radicals and prevent the precipitation of iron as ferric hydroxide (B78521) (Fe(OH)₃). mdpi.comrmiq.org Studies on DAP degradation showed the highest yield at pH 3.2, with significantly lower removal rates at other pH values. mdpi.com
Table 1: Research Findings on Fenton Process Degradation of Phthalates
Compound Process Optimal pH Reagent Concentrations Degradation/Mineralization Efficiency Source Diallyl Phthalate (DAP) Fenton 3.2 1000 mg/L H₂O₂; 50 mg/L Fe²⁺ >95% TOC removal in 300 min acs.org Phthalic Anhydride Electro-Fenton 3 0.2 mM Fe³⁺; 300 mA current 97% mineralization in 8 hours mdpi.com This compound Fenton 3.0 176.1 mM H₂O₂; 0.05 mM Fe²⁺ Effective degradation demonstrated rsc.org Di(2-ethylhexyl) phthalate (DEHP) Modified Fenton (Fe³⁺) 3 H₂O₂:Fe³⁺ ratio 1:1 ~25% removal from sediment in 24 hours
Ozonation
Ozonation is another AOP used for the degradation of phthalates in aqueous solutions. The process involves the direct reaction of organic molecules with ozone (O₃) or indirect reaction with hydroxyl radicals produced from ozone decomposition. researchgate.netrsc.orgStudies on the ozonation of diethyl phthalate (DEP) have proposed two primary degradation pathways. researchgate.netnih.govPathway A involves the hydrolysis of the aliphatic chain, while Pathway B involves the hydroxylation of the aromatic ring through the attack of hydroxyl radicals. researchgate.netnih.govAs the ozonation process continues, the aromatic ring of the phthalate molecule can be opened, leading to the formation of smaller acidic compounds such as malonic acid, succinic acid, and glutaric acid. nih.gov Interestingly, some of the degradation intermediates, specifically this compound (PA) and phthalic anhydride (PAH), have been found to enhance the degradation of the parent compound, DEP, by promoting the decomposition of ozone. researchgate.netnih.govThe degradation kinetics of aromatic carboxylic acids like this compound during ozonation have been observed to follow a two-stage, pseudo-first-order reaction model. rsc.orgIn the first 10 minutes of ozonation, degradation rates of approximately 39.7% for this compound were observed. rsc.org The effectiveness of ozonation can be significantly improved through catalysis. The use of a nickel oxide (NiO) catalyst in the ozonation of benzoic and phthalic acids resulted in a 98% mineralization, compared to only 42% achieved by direct ozonation alone. rsc.orgThis indicates that catalytic ozonation is a more feasible method for the complete decomposition of these compounds. rsc.org
Sonolysis
Sonolysis utilizes high-frequency ultrasound to induce the degradation of organic compounds in aqueous solutions. The chemical effects of this process are attributed to acoustic cavitation—the formation, growth, and collapse of microscopic bubbles, which creates localized zones of extremely high temperature and pressure. acs.orgThis process facilitates the degradation of pollutants through thermal reactions and the generation of reactive species like hydroxyl radicals. acs.org The sonolytic degradation of this compound esters (PAEs) has been shown to follow pseudo-first-order kinetics. acs.orgacs.orgFor many PAEs, such as diethyl phthalate (DEP), the reaction with hydroxyl radicals is the predominant degradation mechanism in the pH range of 4 to 11. acs.orgacs.orgHowever, at pH levels above 11, the degradation rate is accelerated due to increased hydrolysis. acs.orgacs.orgThe application of ultrasound accelerates this hydrolysis, likely due to the creation of high-temperature regions that are hotter than the bulk solution. acs.orgresearchgate.net The efficiency of sonolysis is also influenced by the physicochemical properties of the specific PAE. Studies on sonophotolytic degradation (a combination of ultrasound and UV light) found that PAEs with greater hydrophobicity demonstrated more rapid degradation during sonolysis. nih.gov
Table 2: Research Findings on Sonolysis Degradation of this compound EstersHydroxyl Radical (•OH) Mediated Degradation Kinetics and Mechanisms
The hydroxyl radical (•OH) is a key oxidizing species in most AOPs, and its reactions with organic pollutants are fundamental to their degradation. nih.govacs.orgThe degradation of phthalates by •OH can proceed through several mechanisms, including radical adduct formation (RAF), where the •OH adds to the aromatic ring, and hydrogen atom transfer (HAT), where a hydrogen atom is abstracted from the molecule. nih.govacs.org For dimethyl phthalate (DMP), studies combining radiolysis experiments and computational methods have concluded that RAF and HAT are the dominant reaction pathways. nih.govacs.orgThe initial attack by •OH leads to the formation of intermediates such as OH-adducts and methyl-type radicals, which subsequently convert to monohydroxylated dimethyl phthalates and monomethyl phthalates. nih.govacs.org The speed of these reactions is quantified by the bimolecular rate constant. These constants are typically very high, indicating rapid degradation once the hydroxyl radicals are generated. For instance, the reaction between •OH and phthalic anhydride was found to have a pseudo-first-order kinetic model with an absolute rate constant of 9.1 × 10⁸ M⁻¹s⁻¹. researchgate.netresearchgate.net
Table 3: Bimolecular Rate Constants for the Reaction of •OH with PhthalatesEnvironmental Transport and Accumulation Dynamics
Accumulation and Transport Patterns in Soil-Plant Systems of Agricultural Fields
This compound esters are ubiquitous in agricultural environments, largely due to their use as plasticizers in products like plastic film mulching. mdpi.commdpi.comSince PAEs are not chemically bound to the polymer matrix, they can leach into the soil over time. nih.govStudies have shown a direct correlation between the number of years of plastic film mulching and the concentration of PAEs in the soil. mdpi.comrepec.org In one investigation of maize and cabbage fields, the total content of five common PAEs in soil increased significantly with the duration of film use. mdpi.comrepec.orgresearchgate.netFor maize fields, the total PAE content ranged from 156.19 to 566.1 μg/kg over 0-20 years of mulching. mdpi.comrepec.orgFor cabbage fields, the range was 252.48 to 559.07 μg/kg over 0-30 years. mdpi.comrepec.orgAmong the various PAEs, di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) showed the most significant increases, with DEHP consistently being the most abundant. mdpi.comrepec.orgresearchgate.net Once in the soil, PAEs can be taken up by plants, representing a critical pathway for their entry into the food chain. mdpi.comacs.orgPAEs have been detected in various plant tissues, including roots, stems, leaves, and even the edible portions like maize seeds and cabbage leaves. repec.orgresearchgate.netThe ability of plants to absorb and accumulate these compounds is often quantified by the bioconcentration factor (BCF). mdpi.comacs.orgA cultivation study with lettuce, strawberry, and carrot plants found BCFs for DnBP and DEHP ranging from 0.16 to 4.78. acs.orgThis research also revealed that once absorbed, PAEs are readily metabolized into their monoester forms, such as mono-n-butyl phthalate (MnBP) and mono(2-ethylhexyl) phthalate (MEHP). acs.org
Table 4: Accumulation of DEHP in Agricultural Soil with Increasing Years of Film MulchingBioavailability in Soil and Sediment Matrices
The environmental risk posed by phthalates in soil and sediment is not determined by their total concentration, but by their bioavailability. acs.orgBioavailability refers to the fraction of a contaminant that is available to cross an organism's cellular membrane from its environment. academicjournals.orgThis fraction is influenced by a complex interplay of biotic and abiotic factors.
A primary process governing the bioavailability of organic contaminants like PAEs is sorption—their tendency to bind to soil and sediment particles, particularly organic matter and colloids. academicjournals.orgCompounds that are strongly sorbed are less available for uptake by organisms. Conversely, the portion of a contaminant that is dissolved in the soil pore water is generally considered to be bioavailable for plant uptake. researchgate.net The co-occurrence of PAEs with other pollutants, such as heavy metals, can also affect their bioavailability, though the interactions can be complex, leading to either antagonistic or synergistic effects on microbial degradation and uptake. academicjournals.orgDefining and measuring bioavailability is complicated, but it is a critical concept for accurate risk assessment and the development of effective remediation strategies. acs.orgacademicjournals.orgPassive equilibrium sampling is one technique used to investigate the contamination patterns of the bioavailable fraction of chemicals in sediments. acs.org
Interaction with Soil Organic Matter
The interaction between this compound esters (PAEs) and soil organic matter (SOM) is a critical determinant of their fate and transport in the terrestrial environment. These interactions, primarily governed by sorption and desorption processes, influence the bioavailability, degradation, and potential for leaching of PAEs into groundwater. The extent and nature of these interactions are dictated by a combination of factors, including the physicochemical properties of the PAEs themselves, the characteristics of the soil organic matter, and prevailing environmental conditions.
Sorption is a key process that controls the distribution of PAEs between the solid and aqueous phases in soil. The primary mechanisms involved in the adsorption of PAEs onto soil particles include van der Waals forces, hydrogen bonding, and ionic interactions. mdpi.com The hydrophobicity of the PAE molecule, often indicated by the octanol-water partition coefficient (Kow), plays a significant role, with higher Kow values generally leading to stronger sorption. For instance, di(2-ethylhexyl) phthalate (DEHP), which has a higher molecular weight and a larger octanol-water partition coefficient, exhibits a greater adsorption capacity in soil compared to di-n-butyl phthalate (DnBP). mdpi.com This is because longer alkyl chains in PAEs increase their hydrophobicity and, consequently, their affinity for the organic components of soil. nih.gov
Research has shown that soils rich in organic matter and clay tend to exhibit strong adsorption of PAEs, which limits their downward migration. mdpi.com The sorption of PAEs is not solely dependent on the quantity of organic matter but also on its quality and composition. Humic substances, which are major components of SOM, are composed of humic acid (HA) and fulvic acid (FA). Both HA and FA have been found to play a crucial role in the sorption of PAEs. researchgate.netchalmers.se The presence of dissolved organic matter (DOM) can enhance the adsorption of PAEs in some soils, such as red soil. mdpi.com The interaction between PAEs and humic substances is complex, involving mechanisms such as hydrogen bonding and dipole forces. researchgate.net The alkyl carbon of dibutyl phthalate (DBP) has been shown to be important for its sorption on humic acid, while both alkyl and aromatic carbons are vital for the process. researchgate.net
Environmental factors such as pH and temperature also significantly influence the interaction between PAEs and soil organic matter. An increase in pH can lead to a decrease in the adsorption capacity of soil for PAEs. mdpi.com This is attributed to the loosening of soil organic matter structures due to electrostatic repulsion and the weakening of interactions between functional groups. mdpi.com Conversely, a decrease in temperature generally favors the sorption of PAEs, as the interaction between the soil and the PAE weakens at elevated temperatures. mdpi.comresearchgate.net Thermodynamic analyses have demonstrated that the sorption of DBP onto humic acid is a spontaneous and exothermic process, with physical sorption being the predominant mechanism. researchgate.net
The sorption of PAEs to soil is often described using isotherm models, such as the linear and Freundlich models, which have been shown to fit the experimental data well. researchgate.net The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to quantify the partitioning of organic chemicals between soil organic carbon and water. Studies have shown that the Koc values for PAEs can be influenced by the properties of both the PAE and the soil. For example, proteochemometric modeling has revealed that the hydrophobicity and flexibility of PAEs, influenced by the presence of secondary carbon atoms, are significant properties affecting their soil sorption capacity. diva-portal.org
The interaction of PAEs with soil organic matter can also be characterized as having both reversible and irreversible components. researchgate.net The irreversible sorption of PAEs, where the compound becomes strongly bound to the soil matrix, can have significant implications for their long-term fate and the accuracy of environmental risk assessments. psu.edu The maximum irreversible sorption capacity for PAEs has been found to be positively related to the organic carbon and black carbon content, cation exchange capacity, and surface area of the sediments. psu.edu
Table 1: Freundlich Sorption Coefficients for Dibutyl Phthalate (DBP) on Humic Acids at Different Temperatures This table is interactive. Users can sort the data by clicking on the column headers.
| Humic Acid | Temperature (°C) | Kf ((mg/kg)/(mg/L)^n) | n (dimensionless) | R² |
|---|---|---|---|---|
| HA1 | 15 | 1.85 | 0.88 | 0.998 |
| HA1 | 25 | 1.58 | 0.91 | 0.999 |
| HA1 | 35 | 1.22 | 0.94 | 0.998 |
| HA2 | 15 | 1.45 | 0.92 | 0.997 |
| HA2 | 25 | 1.18 | 0.95 | 0.996 |
| HA2 | 35 | 0.95 | 0.98 | 0.994 |
Source: Adapted from research on the effect of temperature and pH on the sorption of dibutyl phthalate on humic acid. researchgate.net
Table 2: Thermodynamic Parameters for the Sorption of Dibutyl Phthalate (DBP) on Humic Acids This table is interactive. Users can sort the data by clicking on the column headers.
| Humic Acid | Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|---|
| HA1 | 288 | -1.54 | -12.4 | -37.7 |
| HA1 | 298 | -1.16 | -12.4 | -37.7 |
| HA1 | 308 | -0.79 | -12.4 | -37.7 |
| HA2 | 288 | -0.98 | -15.2 | -49.4 |
| HA2 | 298 | -0.49 | -15.2 | -49.4 |
| HA2 | 308 | 0.01 | -15.2 | -49.4 |
Source: Adapted from thermodynamic analyses of DBP sorption onto humic acid. researchgate.net
Analytical Methodologies for Detection and Quantification of Phthalic Acid and Its Esters
Sample Preparation Techniques for Complex Matrices
Sample preparation is a pivotal step that aims to remove interfering substances, concentrate the target analytes, and present them in a suitable solvent for analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netthermofisher.com The choice of an appropriate sample preparation method depends on the nature of the sample matrix (e.g., water, soil, biological fluids), the specific phthalates of interest, and the desired detection limits.
Extraction is the cornerstone of sample preparation for phthalate (B1215562) analysis, involving the transfer of analytes from the sample matrix to a solvent or a solid phase. researchgate.net Various extraction techniques have been developed and optimized to handle the diverse challenges posed by different sample types.
Liquid-Liquid Extraction (LLE) is a conventional and long-established technique for the preconcentration of phthalic acid esters from aqueous samples. researchgate.netmdpi.com This method is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The phthalates, being more soluble in the organic phase, are separated from the aqueous matrix.
Despite its frequent use, traditional LLE has several drawbacks, including the requirement for large volumes of potentially hazardous organic solvents, being a time-consuming and laborious process, and the potential for emulsion formation, which can complicate phase separation. researchgate.netmdpi.com To address these limitations, miniaturized versions of LLE have been developed, such as dispersive liquid-liquid microextraction (DLLME). nih.govscielo.org.za DLLME utilizes a small amount of an extraction solvent dispersed in the aqueous sample by a disperser solvent, creating a cloudy solution that maximizes the surface area for efficient extraction. researchgate.net This modified approach significantly reduces solvent consumption and extraction time. scielo.org.za For instance, a DLLME method using a menthol-based natural deep eutectic solvent has been successfully applied to extract nine different phthalate esters from infusions and soft drinks. nih.gov
| Parameter | Traditional LLE | Dispersive Liquid-Liquid Microextraction (DLLME) |
|---|---|---|
| Principle | Partitioning of analytes between two immiscible liquid phases. nih.gov | Dispersion of a micro-volume of extraction solvent in the aqueous sample. researchgate.net |
| Solvent Consumption | High. researchgate.net | Low (microliter range). mdpi.com |
| Extraction Time | Long. mdpi.com | Rapid. scielo.org.za |
| Advantages | Well-established, simple principle. | High enrichment factor, low cost, environmentally friendly. mdpi.com |
| Disadvantages | Emulsion formation, large solvent volume, tedious. researchgate.net | Can be affected by matrix components. |
| Example Application | Extraction of phthalates from water samples. mdpi.com | Determination of phthalates in beverages and infusions. nih.gov |
Solid Phase Extraction (SPE) is a widely used and versatile sample preparation technique that has become a popular alternative to LLE for isolating phthalates. thermofisher.comresearchgate.netoup.com SPE is a form of digital (step-wise) chromatography where compounds in a liquid phase are separated based on their physical and chemical properties as they pass through a solid sorbent. scioninstruments.com The process involves passing the sample through a cartridge or disk containing a stationary phase that retains the analytes of interest. thermofisher.com Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. scioninstruments.com
The advantages of SPE over LLE include reduced solvent consumption, higher sample throughput, and the ability to handle a wide variety of sample matrices. scioninstruments.com The selection of the sorbent is critical for successful extraction and depends on the properties of the analytes and the matrix. Common sorbents for phthalate extraction include non-polar phases like C18 for aqueous samples and polar phases for non-polar matrices. scioninstruments.com SPE has been successfully applied to the determination of phthalates in diverse matrices, including water, beverages, and biological fluids like blood. researchgate.netmdpi.commdpi.com For example, a method using C18 cartridges was developed for the extraction of phthalates from the blood of marine turtles, achieving high recovery rates. mdpi.com
| Sorbent Type | Retention Mechanism | Typical Analytes | Matrix Application | Reference |
|---|---|---|---|---|
| C18 (Octadecyl) | Non-polar (van der Waals forces) | Non-polar to moderately polar phthalates | Aqueous samples (e.g., water, blood) | scioninstruments.commdpi.com |
| Polystyrene-divinylbenzene | Non-polar and π-π interactions | Aromatic and non-polar phthalates | Water samples | researchgate.net |
| Covalent Organic Frameworks (COFs) | Adsorption | Various phthalate esters | Beverages and water | mdpi.com |
| Florisil® (Magnesium Silicate) | Polar (adsorption) | Polar interfering compounds are retained | Biological samples (clean-up step) | cdc.gov |
Solid-Liquid Extraction (SLE) is a fundamental technique used to separate analytes from a solid sample matrix by dissolving them in a liquid solvent. researchgate.net This method is broadly applied for the extraction of phthalates from solid environmental samples such as soil, sediment, and plastic materials. researchgate.netacgpubs.org The efficiency of SLE depends on factors like the choice of solvent, temperature, pressure, and the surface area of the solid sample. thermofisher.com Automated solvent extraction systems can accelerate this process by using elevated temperatures and pressures. thermofisher.com A common manual approach for extracting phthalates from polymer matrices involves dissolving the sample in a solvent like tetrahydrofuran, followed by precipitation of the polymer with a non-solvent such as hexane (B92381) to leave the phthalates in the solution. gcms.cz
Solid Phase Micro-Extraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. vscht.cz It utilizes a fused-silica fiber coated with a thin layer of a stationary phase (a polymer or a solid adsorbent). nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the analytes partition from the sample matrix into the fiber coating. nih.gov After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net
SPME offers several advantages, including simplicity, speed, and minimal solvent use, which reduces the risk of contamination. vscht.cz The choice of fiber coating is crucial for the selective extraction of target analytes. For phthalate esters, coatings such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA) have been widely investigated. researchgate.netnih.gov SPME has been effectively used for the determination of phthalates in water and vegetable oils. nih.govnih.gov For instance, a headspace SPME method was developed for analyzing phthalate esters in vegetable oil by using methanol (B129727) as a matrix modifier to facilitate the transfer of less volatile esters into the headspace. vscht.cznih.gov
| Fiber Coating | Target Phthalates | Matrix | Key Findings | Reference |
|---|---|---|---|---|
| 100 µm Polydimethylsiloxane (PDMS) | Dimethyl phthalate, Diethyl phthalate, Di-n-butyl phthalate, Butylbenzyl phthalate, Di-2-ethylhexyl phthalate, Di-n-octyl phthalate | Vegetable Oil | Best choice for extracting the whole group of analytes in headspace mode. nih.gov | vscht.cznih.gov |
| 85 µm Polyacrylate (PA) | Six phthalate esters and bis(2-ethylhexyl) adipate | Water | Effective for direct immersion SPME of phthalates in water samples. nih.gov | researchgate.netnih.gov |
Soxhlet extraction is a classic and robust SLE technique that has been a standard method for extracting phthalates from solid and semi-solid samples for many years. researchgate.netacgpubs.org The method involves continuously washing the sample with a distilled solvent. youtube.com The sample is placed in a thimble made of porous material, which is then placed in the main chamber of the Soxhlet extractor. The extraction solvent in a flask below is heated; the vapor travels up a distillation arm and condenses in a condenser above the thimble. The condensed solvent drips into the thimble and, once the chamber is full, the solvent and extracted analytes are siphoned back into the flask. This cycle is repeated, ensuring a thorough extraction. youtube.com
While known for its high precision and effectiveness, Soxhlet extraction is often criticized for being time-consuming and requiring large volumes of organic solvents. acgpubs.org It is commonly employed for extracting phthalates from polymers like PVC and environmental solids. acgpubs.orgyoutube.com
Extraction Methods
Supercritical CO2 Extraction
Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is recognized as a green and efficient technique for the extraction of phthalates from various matrices, including polymers like PVC. epa.govphasex4scf.com By adjusting pressure and temperature, supercritical CO2 can act as a selective solvent, offering a non-toxic alternative to traditional organic solvents. phasex4scf.com
The extraction efficiency is influenced by several factors. At lower temperatures, the molecular weight of the phthalate is a dominant factor in the level of extraction. epa.gov Conversely, at higher temperatures, the carbonyl group content in the phthalate becomes a determining factor. epa.gov The density of the supercritical CO2 also plays a critical role, with negligible extraction occurring below its critical pressure. epa.gov Research has shown that for some phthalates in PVC, the extraction level increases roughly linearly with increasing CO2 density above a certain threshold. epa.gov
Studies have demonstrated significant rate enhancements in chemical reactions, such as the esterification of phthalic anhydride (B1165640) with methanol, when using supercritical CO2 as a co-solvent in microreactors. researchgate.net This highlights the potential of supercritical fluids to not only extract but also to facilitate reactions involving this compound derivatives.
QuEChERS Method for Food Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for the determination of phthalate residues in a wide range of food samples. mdpi.comnih.govmdpi.com This method typically involves an initial liquid-liquid extraction with acetonitrile (B52724), followed by a dispersive solid-phase extraction (dSPE) step for clean-up. mdpi.comresearchgate.net
The QuEChERS approach has been successfully applied to various food matrices, including edible oils, milk-based products, beverages, grains, meat, and baby food. nih.govresearchgate.netnih.gov For instance, a modified QuEChERS method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the determination of 15 different this compound esters in edible oils. nih.govresearchgate.net This method demonstrated good recoveries (70.11% to 115.33%) and low limits of detection (LODs) ranging from 0.02 to 8.00 μg/kg. nih.govresearchgate.net
Similarly, the QuEChERS method has been validated for the analysis of phthalates in baby food, with determination coefficients (R²) of matrix-matched calibration curves being above 0.9922 and relative recovery values ranging between 70% and 120%. researchgate.net The versatility of the QuEChERS method allows for its coupling with various analytical instruments, including both gas and liquid chromatography systems. mdpi.comnih.gov
Table 1: Application of QuEChERS Method for Phthalate Analysis in Food
| Food Matrix | Target Analytes | Analytical Technique | Key Findings |
| Edible Oils | 15 this compound Esters | GC-MS/MS | Recoveries: 70.11-115.33%; LODs: 0.02-8.00 µg/kg. nih.govresearchgate.net |
| Baby Food | 14 this compound Esters & 1 Adipate | GC-MS/MS | R² > 0.9922; Recoveries: 70-120%. researchgate.net |
| Soil and Lettuce | 6 this compound Esters | GC-MS/MS | Recoveries: 97.2-99.1%; LODs: 0.09-0.43 ng/g. nih.gov |
| Mussel Samples | 6 this compound Esters | GC-MS (SIM) | Recoveries: 79-108%; LOQs: 0.53-38.0 µg/kg dry weight. rsc.org |
| Various Foodstuffs | 23 Phthalates | LC-MS/MS | Recoveries: 75.5-115.2%; LOQs: 10-100 µg/kg. nih.govresearchgate.net |
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique used for extracting contaminants, including phthalates, from solid and semi-solid samples. mdpi.comnih.gov This method utilizes solvents at elevated temperatures and pressures, below their critical points, to enhance extraction efficiency. mdpi.comnih.gov These conditions alter the physicochemical properties of the solvent, allowing for better penetration into the sample matrix. mdpi.comnih.gov
PLE offers several advantages over traditional extraction methods, including reduced solvent consumption and faster extraction times. mdpi.comnih.gov It has been successfully applied to high-fat food matrices using nonpolar solvents like hexane or cyclohexane (B81311), often in combination with moderately polar solvents such as dichloromethane (B109758) or acetonitrile. mdpi.com However, for such matrices, an additional clean-up step is typically required to remove co-extracted lipids. mdpi.com
A key feature of PLE is the ability to combine extraction and clean-up into a single step by incorporating an adsorbent material directly into the extraction cell. mdpi.comnih.gov This "in-cell clean-up" makes the technique highly versatile and selective. nih.gov Furthermore, PLE can be coupled online with analytical instruments like liquid chromatography (LC) or gas chromatography (GC) for direct analysis of the extracted compounds. mdpi.com
Clean-up Procedures (e.g., Chromatography-based Clean-up)
Following extraction, a clean-up step is often necessary to remove interfering compounds from the sample extract, particularly when dealing with complex matrices like food and environmental samples. This is crucial for achieving accurate and reliable quantification of phthalates. Chromatography-based techniques are widely used for this purpose.
Solid-Phase Extraction (SPE) is a common clean-up method where the sample extract is passed through a solid sorbent that retains either the analytes of interest or the interfering substances. oup.com The choice of sorbent is critical for effective separation. C18 is a frequently used sorbent for the preconcentration and clean-up of phthalates. oup.com
Gel Permeation Chromatography (GPC) is another effective technique, particularly for removing high-molecular-weight interferences such as lipids and waxes from sample extracts. epa.gov For instance, in the analysis of Di-2-ethylhexyl phthalate (DEHP) in fish lipids, GPC on BioBeads SX-3 has been used as a clean-up step. nih.gov This can be followed by further purification on columns containing materials like alumina (B75360) and sulfuric acid-impregnated alumina. nih.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of individual phthalate esters from each other and from other components in the sample extract. The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC).
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used and powerful technique for the separation and quantification of volatile and semi-volatile compounds like phthalate esters. uw.edu.plnih.gov The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. uw.edu.pl
GC is often coupled with various detectors for the analysis of phthalates. Flame Ionization Detection (FID) is a robust and reliable option, though less sensitive than others, with detection levels typically in the range of 0.1-1.0 ng. uw.edu.pl For higher sensitivity and specificity, Mass Spectrometry (MS) is the detector of choice. GC-MS and particularly GC-tandem mass spectrometry (GC-MS/MS) provide excellent selectivity and low detection limits, making them suitable for trace-level analysis of phthalates in complex matrices like edible oils and baby food. nih.govresearchgate.net
The choice of the GC column is important and must be able to withstand temperatures up to 300°C. uw.edu.pl Columns with methylpolysiloxane-based stationary phases, sometimes modified with phenyl or cyanide groups, are commonly used. uw.edu.pl To overcome challenges with contamination from sources like the syringe needle, which can lead to overestimated results, careful method development and blank analysis are essential. nih.gov
Liquid Chromatography (LC)
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is another key technique for the analysis of this compound and its esters. rsc.orglabrulez.com LC is especially advantageous for less volatile or thermally labile phthalates.
In LC, separation occurs as the analytes in a liquid mobile phase pass through a column containing a solid stationary phase. Reversed-phase chromatography with C8 or C18 columns is commonly employed, using mobile phases such as acetonitrile and water mixtures. uw.edu.plhelixchrom.com Detection is often performed using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov
LC-MS/MS methods have been developed for the rapid and sensitive determination of a wide range of phthalates in various foodstuffs. nih.govresearchgate.net For example, a method for 23 phthalates in diverse food samples reported limits of detection between 0.8 and 15 µg/kg. nih.govresearchgate.net To minimize the risk of contamination, it is crucial to avoid the use of plastic materials during sample handling and preparation. nih.govresearchgate.net
Table 2: Comparison of GC and LC for Phthalate Analysis
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile/semi-volatile compounds in a gaseous mobile phase. uw.edu.pl | Separation of compounds in a liquid mobile phase. rsc.org |
| Typical Analytes | Volatile and semi-volatile phthalate esters. uw.edu.pl | Less volatile, thermally labile phthalates, and this compound isomers. helixchrom.com |
| Common Detectors | FID, ECD, MS, MS/MS. nih.govuw.edu.pl | DAD, MS, MS/MS. mdpi.comnih.gov |
| Advantages | High resolution for many phthalate esters. uw.edu.pl | Suitable for a broader range of phthalate polarities and thermal stabilities. helixchrom.com |
| Challenges | Potential for thermal degradation of some analytes; contamination issues. nih.govnih.gov | Matrix effects in MS detection can be more pronounced. nih.gov |
Method Validation and Quality Assurance in Trace Analysis
Method validation and quality assurance are critical components in the trace analysis of this compound and its esters to ensure the reliability and accuracy of the results. These processes involve a series of evaluations to confirm that an analytical method is suitable for its intended purpose. Key aspects include the determination of detection and quantification limits, assessment of recovery and reproducibility, and the implementation of strategies to control laboratory contamination.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com The determination of these limits is fundamental in trace analysis of phthalates.
Various analytical techniques are employed for the determination of phthalates, each with its own characteristic LOD and LOQ. For instance, a study utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of phthalates in indoor air reported method detection limits (MDLs) calculated from the LODs, the volume of the extract, and the air sample volume. jst.go.jp In another application, a high-performance liquid chromatography (HPLC) method with UV detection for seven this compound esters in beverages reported LODs ranging from 0.019 to 0.208 µg/L and LOQs from 0.072 to 0.483 µg/L. nih.gov
For the analysis of 15 this compound esters in edible oils using GC-tandem mass spectrometry (GC-MS/MS), the LODs and LOQs were found to be in the ranges of 0.02 to 8.00 µg/kg and 0.07 to 26.68 µg/kg, respectively. nih.govresearchgate.net Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 23 phthalates in various food samples reported LODs between 0.8 and 15 µg/kg and LOQs between 10 and 100 µg/kg. researchgate.netnih.gov
The following table summarizes the LOD and LOQ values for various phthalates in different matrices using diverse analytical methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis
| Phthalate | Matrix | Analytical Method | LOD | LOQ |
|---|---|---|---|---|
| Dibutylphthalate (DBP) | Liquid Food Simulants | GC/MS | 0.08 µg/L | - |
| Benzylbutylphthalate (BBP) | Liquid Food Simulants | GC/MS | 0.31 µg/L | - |
| Various Phthalates | Beverages | HPLC-UV | 0.019-0.208 µg/L | 0.072-0.483 µg/L |
| 15 this compound Esters | Edible Oils | GC-MS/MS | 0.02-8.00 µg/kg | 0.07-26.68 µg/kg |
| 23 Phthalates | Food | LC-MS/MS | 0.8-15 µg/kg | 10-100 µg/kg |
| Diethyl Phthalate (DEP) | PVC Toys | HPLC-PAD | 0.02 mg/L | - |
| Diallyl Phthalate (DAP) | PVC Toys | HPLC-PAD | 0.04 mg/L | - |
| Benzyl Butyl Phthalate (BBP) | PVC Toys | HPLC-PAD | 0.01 mg/L | - |
| Di-n-butyl Phthalate (DBP) | PVC Toys | HPLC-PAD | 0.03 mg/L | - |
| Dihexyl Phthalate (DHP) | PVC Toys | HPLC-PAD | 0.03 mg/L | - |
| Dicyclohexyl Phthalate (DCHP) | PVC Toys | HPLC-PAD | 0.02 mg/L | - |
| Di-2-ethylhexyl Phthalate (DEHP) | PVC Toys | HPLC-PAD | 0.03 mg/L | - |
| Di-n-octyl Phthalate (DOP) | PVC Toys | HPLC-PAD | 0.01 mg/L | - |
| Diisononyl Phthalate (DINP) | PVC Toys | HPLC-PAD | 0.08 mg/L | - |
| Diisodecyl Phthalate (DIDP) | PVC Toys | HPLC-PAD | 0.10 mg/L | - |
Assessment of Recovery Rates and Reproducibility
Recovery studies are essential to evaluate the efficiency of an analytical method in extracting the target analytes from the sample matrix. Reproducibility, on the other hand, measures the consistency of the results over repeated analyses. Acceptable recovery is generally considered to be within the range of 70-120%, with a relative standard deviation (RSD) for precision of less than 20%. mdpi.com
In an interlaboratory validation study for the determination of phthalates in indoor air, mean recoveries of Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) were between 91.3% and 99.9%, with reproducibility relative standard deviations (RSD R ) ranging from 5.1% to 13.1%. jst.go.jp For the analysis of 15 this compound esters in edible oils, good recoveries were reported, varying from 70.11% to 115.33%, with repeatability ranging from 3.97% to 11.55%. nih.govresearchgate.net
A study on the analysis of 23 phthalates in various food samples using LC-MS/MS reported spiked recoveries within 75.5-115.2% and relative standard deviations (RSDs) in the range of 3.2-18.9%. researchgate.netnih.gov Furthermore, a method for determining seven this compound esters in beverages showed repeatability and intermediate precision, in terms of relative standard deviation, to be within 0.03-3.93% and 0.02-4.74%, respectively. nih.gov
The following table provides a summary of recovery rates and reproducibility for different phthalates and analytical methods.
Table 2: Recovery Rates and Reproducibility of Phthalate Analysis
| Phthalate(s) | Matrix | Analytical Method | Recovery Rate (%) | Reproducibility (RSD %) |
|---|---|---|---|---|
| DBP, DEHP | Indoor Air | GC-MS | 91.3-99.9 | 5.1-13.1 |
| 15 this compound Esters | Edible Oils | GC-MS/MS | 70.11-115.33 | 3.97-11.55 |
| 23 Phthalates | Food | LC-MS/MS | 75.5-115.2 | 3.2-18.9 |
Analytical Applications Across Diverse Matrices
The validated analytical methodologies for this compound and its esters are applied to a wide range of sample types to monitor their presence and concentration. These applications are broadly categorized into the analysis of environmental samples and the examination of food and beverage products.
Environmental Samples (Water, Soil, Air, Sediments)
Phthalates are widespread environmental contaminants due to their extensive use and subsequent release from various products. researchgate.net Analytical methods are therefore crucial for assessing their distribution and fate in the environment.
Water: Chromatographic techniques are widely used for phthalate analysis in water due to their high sensitivity and specificity. researchgate.net For instance, the concentration of various phthalate esters in the Jukskei River catchment area in South Africa was determined using gas chromatography. In unfiltered water samples, concentrations ranged from 0.04 ng/mL for Dimethyl phthalate (DMP) to 9.76 ng/mL for Di(2-ethylhexyl) phthalate (DEHP). nih.govresearchgate.net
Soil and Sediments: Phthalates can adsorb to soil and sediment particles. researchgate.net In a study of the Asan Lake in Korea, the mean concentration of total phthalate esters in sediment was found to be in the range of 3.6–8973 µg/kg dry weight. elsevierpure.com Analysis of sediments from the Jukskei River revealed DEHP concentrations as high as 4910 ng/g dry weight. nih.govresearchgate.net
Air: Phthalates are semi-volatile compounds and can be present in both the gas and particulate phases in the atmosphere. A study on indoor air quality utilized GC-MS for the quantification of this compound esters. jst.go.jp In the Asan Lake study, the mean concentration of total phthalates in the air ranged from 3.92 to 33.09 ng/m³. elsevierpure.com
The following table presents a summary of phthalate concentrations found in various environmental matrices.
Table 3: Phthalate Concentrations in Environmental Samples
| Matrix | Phthalate(s) | Concentration Range | Location |
|---|---|---|---|
| Unfiltered River Water | DMP | 0.04 ng/mL | Jukskei River, South Africa |
| Unfiltered River Water | DEHP | 9.76 ng/mL | Jukskei River, South Africa |
| Lake Water | Total Phthalates | Not detected - 2.29 µg/L | Asan Lake, Korea |
| Sediment | Total Phthalates | 3.6 - 8973 µg/kg dry weight | Asan Lake, Korea |
| Sediment | DEHP | up to 4910 ng/g dry weight | Jukskei River, South Africa |
| Air | Total Phthalates | 3.92 - 33.09 ng/m³ | Asan Lake, Korea |
Food and Beverage Analysis
The potential for phthalates to migrate from food packaging materials into foodstuffs is a significant concern for human health. core.ac.ukresearchgate.net Consequently, a variety of analytical methods have been developed and applied to determine phthalate levels in food and beverages.
Edible Oils: Due to their lipophilic nature, phthalates can readily migrate into fatty foods like edible oils. mdpi.com A study employing a modified QuEChERS method coupled with GC-MS/MS detected DBP, Diisobutyl phthalate (DIBP), and DEHP in edible oils. nih.govresearchgate.net
Beverages: Phthalates have been detected in various beverages, including those packaged in plastic bottles. nih.gov One study analyzed seventeen different beverage samples and found ten to be contaminated with various this compound esters. nih.gov Another study focusing on hot beverages from vending machines developed a methodology for the detection and quantification of seven phthalates. mdpi.com
Other Food Products: A wide range of food products have been analyzed for phthalate content. A study on the Belgian market investigated 400 food products and found DEHP to be the most abundant phthalate, followed by DIBP, DnBP, and BBP. researchgate.net LC-MS/MS has been used for the determination of 23 phthalates in a variety of food samples including milk-based products, distilled liquor, wine, grain, and meat. researchgate.netnih.gov
The following table lists some of the common phthalates detected in food and beverage samples.
Table 4: Common Phthalates Detected in Food and Beverages
| Food/Beverage Category | Common Phthalates Detected |
|---|---|
| Edible Oils | DBP, DIBP, DEHP |
| Beverages | DMP, DEP, DBP, BBP, DCHP, DEHP, DnOP |
| Various Food Products | DEHP, DiBP, DnBP, BBP |
Biological Samples (e.g., Human Milk, Plant Exudates)
The detection and quantification of this compound and its esters in biological matrices such as human milk and plant exudates present unique analytical challenges due to the complexity of these samples and the typically low concentrations of the target analytes. Methodologies must be both highly sensitive and robust to overcome matrix interference and potential contamination.
Human Milk
Human milk is a critical biological sample for assessing phthalate exposure in infants. Analytical methods for this matrix are well-developed, focusing on minimizing contamination and achieving low detection limits.
Sample Preparation: A crucial step in the analysis of phthalates in human milk is the effective extraction of these lipophilic compounds from a complex matrix rich in lipids, proteins, and other potential interferences. Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves extracting phthalates from the milk sample using an organic solvent. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE is frequently used for cleanup and concentration of the analytes. A variation of this, dispersive solid-phase extraction (dSPE), often employed in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has been successfully applied to human milk. This technique uses materials like PSA/C18 to remove interfering substances such as lipids and fatty acids. nih.govresearchgate.net
Selective Pressurized Fluid Extraction (sPFE): This technique has been utilized for automated chromatographic clean-up of the extracts. nih.govresearchgate.net
Analytical Instrumentation: Gas chromatography coupled with mass spectrometry is the most common technique for the determination of phthalates in human milk.
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): These are the gold-standard methods for the separation, identification, and quantification of phthalate esters. nih.govtandfonline.com The use of tandem mass spectrometry (GC-MS/MS) provides higher selectivity and sensitivity, which is crucial for detecting trace levels of these compounds. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS): While less common than GC-based methods for parent phthalates, LC-MS/MS is particularly valuable for the analysis of phthalate metabolites. nih.govcdc.govproquest.com This technique can measure both the glucuronidated and free forms of the metabolites, often after an enzymatic deconjugation step. nih.govki.se
Research Findings: Numerous studies have successfully quantified a range of phthalates and their metabolites in human milk samples. The concentrations can vary significantly among different populations and individuals.
A study utilizing a QuEChERS extraction method followed by GC-MS/MS analysis detected twenty different phthalate esters (PAEs) in 35 human milk samples. nih.govresearchgate.net The median concentrations for some of the detected compounds were 1.2 µg/kg for dimethyl phthalate (DMP), 6.8 µg/kg for diethyl phthalate (DEP), 7.3 µg/kg for diisobutyl phthalate (DIBP), 32.9 µg/kg for di-n-butyl phthalate (DBP), and 13.6 µg/kg for bis(2-ethylhexyl) phthalate (DEHP). nih.gov The limits of detection (LODs) for this method ranged from 0.004 to 1.3 µg/kg. nih.gov
Another study employing liquid-liquid extraction with automated chromatographic clean-up and GC/MS analysis reported median levels of 1.0 ng/g for DiBP, 0.6 ng/g for DBP, and 2.3 ng/g for DEHP in 30 human milk samples. nih.govresearchgate.net The limits of detection and quantification for this method were between 0.3 and 10 ng/g. nih.govresearchgate.net
The Bavarian Monitoring of Breast Milk (BAMBI) study analyzed 15 phthalates and several metabolites in 78 breast milk samples, finding median concentrations of 3.9 ng/g for DEHP, 0.8 ng/g for DnBP, and 1.2 ng/g for DiBP. nih.gov For the metabolites, the median values were 2.3 µg/l for mono-(2-ethylhexyl) phthalate (MEHP), 11.8 µg/l for mono-isobutyl phthalate (MiBP), and 2.1 µg/l for mono-n-butyl phthalate (MnBP). nih.gov
Below are interactive data tables summarizing the findings from selected studies on phthalate concentrations in human milk.
Concentrations of Phthalate Esters in Human Milk (µg/kg)
| Compound | Median Concentration (µg/kg) | Concentration Range (µg/kg) | Analytical Method | Reference |
|---|---|---|---|---|
| Dimethyl phthalate (DMP) | 1.2 | 0.5 - 137.3 (total PAEs) | GC-MS/MS | nih.gov |
| Diethyl phthalate (DEP) | 6.8 | 0.5 - 137.3 (total PAEs) | GC-MS/MS | nih.gov |
| Diisobutyl phthalate (DIBP) | 7.3 | 0.5 - 137.3 (total PAEs) | GC-MS/MS | nih.gov |
| Di-n-butyl phthalate (DBP) | 32.9 | 0.5 - 137.3 (total PAEs) | GC-MS/MS | nih.gov |
| bis(2-ethylhexyl) phthalate (DEHP) | 13.6 | 0.5 - 137.3 (total PAEs) | GC-MS/MS | nih.gov |
Concentrations of Phthalate Esters and Metabolites in Human Milk (ng/g or µg/l)
| Compound | Median Concentration | Analytical Method | Reference |
|---|---|---|---|
| Di-isobutyl phthalate (DiBP) | 1.0 ng/g | GC/MS | nih.govresearchgate.net |
| Di-n-butyl phthalate (DBP) | 0.6 ng/g | GC/MS | nih.govresearchgate.net |
| Di-2-ethylhexyl phthalate (DEHP) | 2.3 ng/g | GC/MS | nih.govresearchgate.net |
| Di-n-butyl phthalate (DnBP) | 0.8 ng/g | Not Specified | nih.gov |
| Di-isobutyl phthalate (DiBP) | 1.2 ng/g | Not Specified | nih.gov |
| Di-2-ethylhexyl phthalate (DEHP) | 3.9 ng/g | Not Specified | nih.gov |
| Mono-(2-ethylhexyl) phthalate (MEHP) | 2.3 µg/l | Not Specified | nih.gov |
| Mono-isobutyl phthalate (MiBP) | 11.8 µg/l | Not Specified | nih.gov |
| Mono-n-butyl phthalate (MnBP) | 2.1 µg/l | Not Specified | nih.gov |
Plant Exudates
This compound esters are also found in plants and can be released into the environment through root exudates. nih.govresearchgate.net The analysis of these compounds in plant materials and their exudates is important for understanding their natural occurrence and environmental fate.
Sample Preparation and Analysis: The analysis of phthalates in plant exudates typically involves extraction with an organic solvent followed by a clean-up step to remove interfering plant-derived compounds. Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the identification and quantification of phthalates in these samples. researchgate.netnih.gov
Research Findings: Studies have identified several phthalates in the root exudates of various plants. For example, di-n-butyl phthalate and diisobutyl phthalate are frequently identified in the root exudates of plants such as tomato (Solanum lycopersicum), pepper (Capsicum annuum), and maize (Zea mays). researchgate.net
One study on the root exudates of Lilium brownii found that this compound esters, including diisooctyl phthalate (52.1%) and di(2-ethylhexyl) phthalate (41.0%), were dominant components. researchgate.net Similarly, analysis of the methanol extract of root exudates from Allium fistulosum (welsh onion) also identified diisooctyl phthalate (52.1%) and di(2-ethylhexyl) phthalate (41.0%) as major constituents. researchgate.netnih.gov Another investigation into the root exudates of grafted eggplants identified di-n-butyl phthalate (13.6%), diisobutyl phthalate (1.9%), and diisononyl phthalate (0.8%). researchgate.net
The table below summarizes the phthalates detected in the root exudates of different plant species.
Phthalate Esters Detected in Plant Root Exudates
| Plant Species | Phthalate Ester Detected | Relative Abundance (%) | Analytical Method | Reference |
|---|---|---|---|---|
| Lilium brownii | diisooctyl phthalate | 52.1 | GC-MS | researchgate.net |
| Lilium brownii | di(2-ethylhexyl) phthalate | 41.0 | GC-MS | researchgate.net |
| Allium fistulosum | diisooctyl phthalate | 52.1 | GC-MS | researchgate.netnih.gov |
| Allium fistulosum | di(2-ethylhexyl) phthalate | 41.0 | GC-MS | researchgate.netnih.gov |
| Grafted Eggplant | di-n-butyl phthalate | 13.6 | GC-MS | researchgate.net |
| Grafted Eggplant | diisobutyl phthalate | 1.9 | GC-MS | researchgate.net |
| Grafted Eggplant | diisononyl phthalate | 0.8 | GC-MS | researchgate.net |
Theoretical and Computational Chemistry Studies on Phthalic Acid
Electronic Structure and Molecular Properties Analysis
Fukui Functions and Huckel Charges
Fukui functions and Huckel charges are valuable tools in computational chemistry for predicting the reactivity of a molecule. Fukui functions indicate the most likely sites for nucleophilic and electrophilic attack, while Huckel charges provide insight into the electron distribution within the molecule.
Studies on phthalic acid have utilized these parameters to understand its behavior, particularly in the context of corrosion inhibition. hilarispublisher.comhilarispublisher.com Theoretical calculations, including semi-empirical, ab initio, and Density Functional Theory (DFT) methods, have been employed to determine these properties. hilarispublisher.comhilarispublisher.com
While there can be slight variations between different computational methods, DFT results, supported by Huckel charge analysis, have identified specific atoms as the primary sites for reaction. hilarispublisher.comhilarispublisher.com For instance, in one study, the oxygen atom O(11) was identified as the likely site for nucleophilic attack, while the carbon atom C(4) was pinpointed as the site for electrophilic attack. hilarispublisher.comhilarispublisher.com This information is crucial for understanding how this compound interacts with other molecules and surfaces. hilarispublisher.comhilarispublisher.comresearchgate.net
The analysis of Fukui functions and Huckel charges, in conjunction with visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a comprehensive picture of this compound's reactivity. hilarispublisher.comhilarispublisher.comresearchgate.net These computational approaches have been shown to be in good agreement with experimental findings, validating their use in predicting the chemical behavior of this compound. hilarispublisher.comhilarispublisher.com
Table 1: Calculated Fukui Functions and Huckel Charges for Selected Atoms in this compound
| Atom | Fukui Function (f+) (Electrophilic Attack) | Fukui Function (f-) (Nucleophilic Attack) | Huckel Charge |
| C(4) | High | Low | Positive |
| O(11) | Low | High | Negative |
Note: "High" and "Low" are qualitative descriptors based on the cited research, indicating the relative propensity for the specified type of attack. The actual numerical values can be found in the referenced literature. hilarispublisher.comhilarispublisher.com
Electron Density Distribution Topology (Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution within a molecule, offering profound insights into chemical bonding and non-covalent interactions. acs.orgwiley-vch.de This approach is based on the topological analysis of the electron density, ρ(r), where critical points in the density reveal the nature of atomic interactions. acs.orgwiley-vch.deacs.org
For this compound, QTAIM analysis has been instrumental in quantifying both the inter- and intramolecular interactions present in its crystalline form. acs.org By examining the properties at the (3, -1) bond critical points, a detailed characterization of all covalent bonds within the molecule has been achieved. acs.org
Inter- and Intramolecular Interactions in Crystalline States
The arrangement of molecules in a crystal is governed by a complex network of inter- and intramolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of crystalline materials.
For this compound, detailed studies have been conducted to quantify these interactions in its crystalline state using both experimental low-temperature X-ray diffraction data and theoretical calculations. acs.org These investigations have provided a comprehensive picture of the forces holding the crystal together.
Characterization of Covalent Bonds
The covalent bonds within the this compound molecule have been thoroughly characterized using the Quantum Theory of Atoms in Molecules (QTAIM). acs.org This analysis involves examining the electronic properties at the (3, -1) bond critical points for each covalent bond. acs.org
The properties at these critical points, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the bonds. This allows for a precise description of the bonding within the aromatic ring and the carboxylic acid functional groups of this compound.
Table 2: Representative Covalent Bond Properties in this compound from QTAIM Analysis
| Bond | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) |
| C-C (aromatic) | High | Negative |
| C-C (single) | Intermediate | Slightly Positive |
| C=O | High | Negative |
| C-O | Intermediate | Slightly Positive |
| O-H | Intermediate | Positive |
Note: BCP refers to the Bond Critical Point. "High," "Intermediate," and "Positive/Negative" are qualitative descriptors. The Laplacian values indicate whether the charge is concentrated (negative) or depleted (positive) at the critical point. acs.org
Analysis of Noncovalent Bonds (e.g., O···H, C···C, O···O, O···C, H···H)
In addition to covalent bonds, a variety of non-covalent interactions play a crucial role in the crystal structure of this compound. acs.org These interactions, though weaker than covalent bonds, are numerous and collectively determine the crystal packing and stability.
Using the QTAIM approach, all types of non-covalent bonds, including strong and weak hydrogen bonds (O···H), as well as C···C, O···O, O···C, and H···H interactions, have been identified and characterized. acs.orgfigshare.com This analysis provides a detailed map of the intermolecular forces at play within the crystal lattice. The presence and strength of these interactions are vital for understanding the physical properties of this compound crystals, such as their melting point and solubility.
Table 3: Types of Noncovalent Interactions Identified in Crystalline this compound
| Interaction Type | Description |
| O···H | Strong and weak hydrogen bonds, crucial for forming supramolecular structures. |
| C···C | π-stacking interactions between aromatic rings. |
| O···O | Interactions between oxygen atoms of neighboring molecules. |
| O···C | Interactions between oxygen and carbon atoms. |
| H···H | Weak van der Waals interactions. |
This table summarizes the types of non-covalent bonds analyzed in the cited study. acs.orgfigshare.com
Mechanistic Studies and Reaction Kinetics via Computational Methods
Computational methods are increasingly used to elucidate reaction mechanisms and predict kinetic parameters, providing insights that can be difficult to obtain through experimental means alone.
While specific computational studies on the reaction kinetics of this compound itself are not extensively detailed in the provided search results, related studies offer a framework for how such investigations could be conducted. For example, the kinetics of the hydrolysis of phthalic anhydride (B1165640), a closely related compound, have been studied in detail. acs.orgresearchgate.net These studies show that the reaction mechanism involves the formation of this compound and that the rate is influenced by pH and the presence of catalysts. acs.orgresearchgate.net
Computational approaches, such as transition state theory, can be used to model such reactions. umich.edu By calculating the free energy profile of a reaction pathway, it is possible to identify the transition states and determine the activation energy, which governs the reaction rate. umich.edu Such computational mechanistic studies would be invaluable for understanding and predicting the reactivity of this compound in various chemical processes. For instance, the involvement of this compound in one-pot epoxidation/epoxide hydrolysis/kinetic resolution reaction sequences has been noted. researchgate.net
Computational Modeling of Degradation Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has been employed to elucidate the degradation pathways of this compound and its esters. mdpi.com For instance, the photodegradation of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is inferred to proceed through hydroxylation and cleavage, leading to the formation of intermediates like 2-carboxybenzaldehyde (B143210) and octyl benzoate. mdpi.com Subsequent C-O bond breaking results in the formation of this compound and benzoic acid, which are eventually mineralized to CO2 and H2O. mdpi.com
In the context of photocatalytic degradation of diethyl phthalate (DEP), computational analysis has suggested that the initial degradation steps involve the C-H bond of the alkyl chain linked to the ester bond. frontiersin.org Under UV/TiO2 conditions, this compound is formed through sequential hydrolysis initiated by hydroxyl radicals, which can then be transformed into o-phthalic anhydride. frontiersin.org Further oxidation can lead to the formation of benzenediol and p-benzoquinone. frontiersin.org
Bacterial degradation of this compound esters (PAEs) also leads to this compound as a key intermediate. nih.govnih.gov The proposed pathway involves the hydrolysis of PAEs to monoalkyl phthalates (MAPs) and then to this compound. nih.govmdpi.com The degradation of this compound itself typically proceeds via oxidation and decarboxylation steps, catalyzed by enzymes like phthalate dioxygenases, to form protocatechuic acid. nih.gov
Kinetics of Specific Reactions (e.g., Hydroxyl Radical Mediated Degradation)
The kinetics of this compound degradation, particularly by hydroxyl radicals (•OH), have been a subject of both experimental and theoretical investigation. The reaction between hydroxyl radicals and phthalates is generally fast, with bimolecular rate constants in the order of 10⁹ M⁻¹s⁻¹. nih.govacs.orgcalstate.edu
A study on dimethyl phthalate (DMP) determined the bimolecular rate constant for its reaction with •OH to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.govacs.org Computational methods identified radical adduct formation (RAF) and hydrogen atom transfer (HAT) as the dominant reaction pathways. nih.govacs.org The resulting intermediates, OH-adducts and methyl-type radicals, subsequently convert to monohydroxylated dimethyl phthalates and monomethyl phthalates. nih.govacs.org
For phthalic anhydride, a related compound, the degradation by hydroxyl radicals in an electro-Fenton process was found to follow pseudo-first-order kinetics. researchgate.net The apparent rate constant increased with the applied current, indicating a dependency on the concentration of generated hydroxyl radicals. researchgate.net
Table 1: Kinetic Data for Hydroxyl Radical Mediated Degradation
| Compound | Reaction | Rate Constant (k) | Method |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | Reaction with •OH | (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹ | Pulse Radiolysis & Computational Methods nih.govacs.org |
| Phthalic Anhydride | Degradation by •OH | k_app = 0.11, 0.24, 0.52 min⁻¹ (at 50, 100, 300 mA) | Electro-Fenton researchgate.net |
Applications in Materials Science Research
This compound has been investigated for its role in modifying material surfaces, particularly in the context of corrosion inhibition.
Corrosion Inhibition Mechanisms: Adsorption Behavior and Thermodynamic Considerations
This compound has been identified as a corrosion inhibitor for various metals, including mild steel and aluminum, in acidic environments. researchgate.nethilarispublisher.comresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of this compound molecules onto the metal surface, forming a protective layer that hinders the corrosion process. hilarispublisher.comresearchgate.net
Thermodynamic studies have revealed that the adsorption of this compound on mild steel is an exothermic and spontaneous process, consistent with physical adsorption. researchgate.nethilarispublisher.com The adsorption process is well-described by the Langmuir adsorption model, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.nethilarispublisher.comijera.com In contrast, studies on aluminum in both HCl and H2SO4 solutions indicated that the adsorption characteristics fit well with the Frumkin and El-Awady et al. adsorption isotherms. researchgate.net
The efficiency of corrosion inhibition by this compound is influenced by factors such as its concentration, the temperature, and the nature of the acidic medium. researchgate.net For mild steel in sulfuric acid, inhibition efficiency was found to increase with this compound concentration up to a certain point. researchgate.nethilarispublisher.com However, for aluminum, while efficiency increased with concentration, it decreased with higher temperatures and longer exposure times, supporting a physisorption mechanism. researchgate.net
Table 2: Thermodynamic Parameters for this compound Adsorption on Mild Steel in 0.1 M H₂SO₄
| Parameter | Value | Indication |
|---|---|---|
| Adsorption Process | Exothermic | Heat is released during adsorption researchgate.nethilarispublisher.com |
| Adsorption Process | Spontaneous | Adsorption occurs without external energy input researchgate.nethilarispublisher.com |
| Adsorption Model | Langmuir | Monolayer adsorption on the metal surface researchgate.nethilarispublisher.comijera.com |
| Inhibition Efficiency | Up to 87.34% (at 0.1 M, 303 K) | Effectiveness of corrosion prevention researchgate.nethilarispublisher.com |
Surface Adsorption Studies
Surface adsorption studies of this compound and its anhydride have been conducted on various metal surfaces to understand the nature of the interaction. On a Cu{110} surface, phthalic anhydride adsorbs and can undergo different transformations depending on the temperature and the presence of oxygen. acs.org At room temperature on a clean surface, the anhydride ring can cleave, and a CO unit can be lost. acs.org In the presence of pre-adsorbed oxygen, a phthalate species is formed instead. acs.org
Studies on mercury electrodes have shown that the orientation of adsorbed this compound molecules changes with concentration. cdnsciencepub.com At low concentrations, the molecules lie flat on the surface, while at higher concentrations, they adopt a vertical orientation with the carboxyl groups directed towards the metal surface. cdnsciencepub.com The pH of the solution also significantly affects adsorption due to the different adsorbability of the neutral acid and its corresponding ions. cdnsciencepub.com
On tantalum, titanium, and zirconium particles, the adsorption of this compound was found to fit a modified Langmuir-type equation that accounts for both reversible and irreversible adsorption. nih.gov Infrared spectroscopy indicated that this compound adsorbs in a similar state on these different metal surfaces. nih.gov
In Silico Approaches for Ligand-Receptor Interactions
Molecular docking and other in silico methods are powerful tools for predicting and analyzing the interaction of small molecules like this compound with biological macromolecules.
Molecular Docking Studies for Enzyme Inhibition (e.g., Tyrosinase, α-Glucosidase, Dipeptidyl Peptidase-4)
Tyrosinase: Molecular docking simulations have been used to investigate the inhibitory effect of this compound on tyrosinase, an enzyme involved in melanin (B1238610) production. researcher.lifesigmaaldrich.com Studies have shown that this compound acts as a mixed-type inhibitor of tyrosinase. sigmaaldrich.comtandfonline.commdpi.com Docking simulations predicted that this compound interacts with residues in the active site of the enzyme, such as LEU73, leading to conformational changes that inhibit its activity. sigmaaldrich.com
α-Glucosidase: this compound and its derivatives have been studied as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Molecular docking studies of 1,2-benzenedicarboxylic acid (this compound) showed a notable binding affinity for α-glucosidase. agriculturejournals.cz Research on phthalimide-benzenesulfonamide derivatives also demonstrated significant inhibitory activity against yeast α-glucosidase, with docking studies confirming their interaction with the enzyme's active site. dntb.gov.ua
Dipeptidyl Peptidase-4 (DPP-4): In silico studies have explored the potential of this compound derivatives as inhibitors of DPP-4, a target for type 2 diabetes treatment. sbmu.ac.irresearchgate.netmdpi.com Molecular docking of a di(2-propylpentyl) ester derivative of this compound showed superior inhibition against the DPP-4 receptor compared to the α-glucosidase receptor. sbmu.ac.ir Docking studies of N4-sulfonamido-phthalamic acid methyl esters revealed their accommodation within the DPP-IV binding site, forming hydrogen bonds with key amino acid residues. researchgate.net However, another study predicted that this compound has a lower affinity for the DPP4 protein compared to butenedioic acid. unisma.ac.id
Table 3: Summary of Molecular Docking Studies of this compound and its Derivatives with Enzymes
| Enzyme | This compound Derivative | Key Findings from Docking Studies | Predicted Inhibition Type |
|---|---|---|---|
| Tyrosinase | This compound | Interacts with active site residues (e.g., LEU73), inducing conformational changes. sigmaaldrich.com | Mixed-type sigmaaldrich.comtandfonline.commdpi.com |
| α-Glucosidase | 1,2-benzenedicarboxylic acid | Notable binding affinity. agriculturejournals.cz | Inhibitor |
| Dipeptidyl Peptidase-4 (DPP-4) | di(2-propylpentyl) ester | Superior inhibition predicted against DPP-4 receptor compared to α-glucosidase. sbmu.ac.ir | Inhibitor |
| Dipeptidyl Peptidase-4 (DPP-4) | N4-sulfonamido-phthalamic acid methyl esters | Accommodates binding site and forms H-bonds with key residues. researchgate.net | Inhibitor |
Identification of Chemical Probes for Protein Interaction Analysis
The investigation of this compound's biological interactions at a molecular level is crucial for understanding its mechanisms of action and potential toxicity. A key strategy in this endeavor is the development and application of chemical probes designed to identify and analyze protein-protein interactions involving this compound. nih.govscience.gov These probes serve as molecular tools to isolate and identify specific proteins that bind to this compound within a complex biological sample, such as a cell lysate. nih.gov
Researchers have successfully synthesized chemical probes by immobilizing this compound onto a solid support. nih.govscience.gov A common approach involves using silicon dioxide (SiO₂) particles as a carrier. nih.govnih.gov A silanized linker, such as 3-aminopropyl triethoxyslane (APTES), is first deposited onto the SiO₂ particles. science.gov this compound is then covalently attached to this linker. nih.gov The coupling process can be facilitated by activating the carboxylic acid groups of this compound with reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-Hydroxysuccinimide (NHS). nih.govresearchgate.net This creates a stable probe where this compound is presented in a way that is accessible for protein binding. researchgate.net
The general procedure for using these probes involves incubating them with cell lysates. nih.govmdpi.com For instance, studies have utilized lysates from normal rat kidney (NRK-52E) cells and human breast cancer cell lines (MCF-7 and MDA-MB-231) to explore these interactions. nih.govmdpi.com After incubation, the proteins that have bound to the this compound on the probe are separated from the rest of the lysate. nih.gov These captured proteins are then identified using advanced proteomic techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com For quantitative analysis, stable isotope labeling methods, such as using light (formaldehyde-H₂) and heavy (formaldehyde-D₂) isotopes, can be employed to compare the abundance of bound proteins under different conditions. nih.govresearchgate.net
These chemical probe-based studies have successfully identified numerous cellular proteins that interact with this compound. nih.gov The findings reveal that this compound can bind to a variety of proteins, including chaperones, enzymes, and cytoskeletal components. nih.govmdpi.com Analysis using Ingenuity Pathways Analysis (IPA) software has confirmed that this chemical probe technique is a practical method for analyzing protein-protein interaction networks. nih.govscience.gov
In addition to experimental approaches, theoretical and computational methods are employed as a preliminary step to screen for potential protein interactions. bu.edu Molecular docking simulations, for example, can predict the binding affinity and orientation of this compound or its derivatives within the active site of a protein. bu.edunih.gov Such in silico studies have been used to identify phthalate monoesters that are likely to interact with peroxisome proliferator-activated receptors (PPARγ) and to simulate the binding of this compound to the enzyme tyrosinase. bu.edunih.gov These computational predictions provide valuable guidance for subsequent experimental validation. bu.edu
Detailed Research Findings
Experimental Identification of this compound-Binding Proteins:
Studies using this compound chemical probes on rat kidney (NRK-52E) cell lysates identified several interacting proteins. nih.gov A significant portion of these were chaperone proteins, which are involved in protein folding and stability. nih.govscience.gov
In breast cancer cell lines (MCF-7 and MDA-MB-231), proteomics analyses identified 22 proteins that were common to both cell types. mdpi.com Furthermore, the studies revealed proteins that were specific to each cell line, highlighting differential interactions based on the cellular context. mdpi.com For example, in MCF-7 cells, probes bound to proteasome-related and energy-correlated proteins, while in MDA-MB-231 cells, interactions were noted with ribosomal correlated proteins and ras-related proteins. mdpi.com
Computational Prediction of Protein Interactions:
Computational screening of a chemical library identified several phthalate esters as potential ligands for PPARγ. bu.edu Molecular docking correctly reproduced the binding orientations of known agonists, although accuracy decreased with larger, more flexible ligands. bu.edu Notably, monobenzyl phthalate and mono-(2-ethylhexyl) phthalate (MEHP) were identified as activators of PPARγ. bu.edu Another study successfully used docking simulations to predict that this compound binds directly to several residues of the enzyme tyrosinase, which was consistent with kinetic inhibition data. nih.gov
Interactive Data Tables
Table 1: Components of Synthesized this compound Chemical Probes
| Component | Function | Reference |
|---|---|---|
| This compound | The bait molecule for capturing interacting proteins | nih.gov |
| Silicon Dioxide (SiO₂) | Solid particle carrier | nih.govnih.gov |
| 3-aminopropyl triethoxyslane (APTES) | Silanized linker to connect this compound to the carrier | nih.govscience.gov |
Table 2: Selected Proteins Identified as Interacting with this compound Probes
| Protein Name | Protein Class | Cell Line | Reference |
|---|---|---|---|
| Protein disulfide-isomerase A6 | Chaperone | NRK-52E | nih.gov |
| Serpin H1 | Chaperone | NRK-52E | nih.gov |
| Heat shock proteins | Chaperone | NRK-52E, MCF-7, MDA-MB-231 | nih.govmdpi.com |
| Elongation factor 1-alpha 1 | Protein synthesis | NRK-52E | nih.gov |
| Vinculin | Cytoskeletal | NRK-52E | nih.gov |
| Tubulin alpha-1B chain | Cytoskeletal | NRK-52E | nih.gov |
| Alpha-enolase | Enzyme (Glycolysis) | NRK-52E | nih.gov |
| Malate dehydrogenase | Enzyme (Citric acid cycle) | NRK-52E | nih.gov |
| Pyruvate kinase isozymes M1/M2 | Enzyme (Glycolysis) | NRK-52E | nih.gov |
| Heat shock cognate 71-kDa protein | Chaperone | MCF-7, MDA-MB-231 | mdpi.com |
| ATP synthase subunit beta | Enzyme (Energy metabolism) | MCF-7, MDA-MB-231 | mdpi.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-benzenedicarboxylic acid |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) |
| 3-aminopropyl triethoxyslane (APTES) |
| Acetic acid |
| Acetonitrile (B52724) |
| Alpha-enolase |
| ATP synthase subunit beta |
| Diethylhexyl phthalate (DEHP) |
| Elongation factor 1-alpha 1 |
| Formaldehyde-D₂ |
| Formaldehyde-H₂ |
| Heat shock cognate 71-kDa protein |
| Heat shock protein HSP 90-beta |
| Malate dehydrogenase |
| Mono-(2-ethylhexyl) phthalate (MEHP) |
| Monobenzyl phthalate |
| N-Hydroxysuccinimide (NHS) |
| This compound |
| Protein disulfide-isomerase A6 |
| Pyridine |
| Pyruvate kinase isozymes M1/M2 |
| Serpin H1 |
| Silicon dioxide |
| Tubulin alpha-1B chain |
| Tyrosinase |
Q & A
Basic: What are the standard methodologies for synthesizing and purifying phthalic acid in laboratory settings?
This compound is typically synthesized via catalytic oxidation of o-xylene or naphthalene, followed by crystallization. Key steps include:
- Oxidation : Using vanadium pentoxide (V₂O₅) as a catalyst at 320–400°C, with post-reaction neutralization using sodium hydroxide .
- Purification : Recrystallization from hot water or ethanol to remove impurities like unreacted precursors or byproducts (e.g., maleic acid). Purity is verified via melting point analysis (191–193°C) and HPLC (≥99% purity) .
- Challenges : Residual solvents or metal catalysts may require additional ion-exchange chromatography .
Basic: How do researchers detect and quantify this compound in environmental or biological matrices?
Common analytical methods include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC coupled with a BEH Phenyl column for rapid separation (<4 minutes) .
- Sample Preparation : Solid-phase extraction (SPE) for environmental samples (e.g., water, soil) or liquid-liquid extraction for biological fluids (e.g., serum, urine) .
- Validation : Spike-and-recovery experiments (85–110% recovery) and calibration curves (R² > 0.99) ensure accuracy .
Advanced: What experimental strategies address contradictions in this compound toxicity data across studies?
Discrepancies often arise from:
- Model Systems : Differences in in vitro (e.g., cell lines) vs. in vivo (rodent) metabolic pathways. For example, this compound’s embryotoxicity in zebrafish may not extrapolate to mammals due to detoxification mechanisms .
- Dosage Metrics : Normalizing exposure doses by body surface area or metabolic rate reconciles interspecies variability .
- Statistical Reconciliation : Meta-analysis using fixed/random-effects models to identify outliers or confounding variables (e.g., coexposure to phthalate esters) .
Advanced: How can researchers distinguish this compound from its isomers (isophthalic and terephthalic acids) electrochemically?
A novel approach uses ferrocene-based sensors:
- Sensor Design : Ferrocene-conjugated receptors selectively bind this compound via hydrogen bonding, altering redox currents .
- Detection : Cyclic voltammetry shows a 120 mV anodic peak shift for this compound, absent in isomers. Selectivity is validated via competitive binding assays (Kd = 2.3 µM) .
- Limitations : Sensitivity decreases in high-ionic-strength solutions, requiring buffer optimization .
Basic: What protocols ensure reproducible quantification of this compound in polymer additives?
- Extraction : Soxhlet extraction with acetone or dichloromethane, followed by centrifugation to remove particulates .
- Quantification : UPLC-MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) to correct matrix effects .
- Quality Control : Batch-to-batch consistency is ensured via retention time alignment (±0.1 min) and coefficient of variation (<5%) .
Advanced: What mechanistic studies elucidate this compound’s role as a biomarker for phthalate ester exposure?
- Metabolite Tracking : LC-MS/MS detects this compound in urine, correlating with dietary exposure to di-(2-ethylhexyl) phthalate (DEHP). Hydrolysis kinetics are modeled using first-order rate constants (k = 0.25 h⁻¹) .
- Confounding Factors : Adjust for renal clearance rates and concurrent exposure to other phthalates (e.g., di-n-butyl phthalate) via multivariate regression .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Storage : In airtight containers at +20°C to prevent sublimation or moisture absorption .
- PPE : Nitrile gloves and fume hoods to avoid dermal/ocular irritation (pH 2.5 in aqueous solutions) .
- Waste Disposal : Neutralization with sodium bicarbonate before disposal .
Advanced: How do researchers validate novel electrochemical sensors for this compound in real-world samples?
- Selectivity Testing : Expose sensors to structurally similar interferents (e.g., benzoic acid) and measure signal changes (<5% cross-reactivity) .
- Field Validation : Compare sensor results with gold-standard HPLC in environmental water samples (R² > 0.95) .
- Reusability : Assess sensor stability over 50 cycles via peak current retention (>90%) .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Documentation : Detailed reaction parameters (temperature, catalyst load) in supplementary materials .
- Characterization : Report NMR (¹H and ¹³C), FT-IR (C=O stretch at 1680 cm⁻¹), and elemental analysis (±0.3% theoretical) .
- Peer Review : Independent replication by collaborating labs to confirm yield (≥85%) and purity .
Advanced: What computational models predict this compound’s synergistic effects with other pollutants?
- Molecular Dynamics : Simulate interactions with microplastics or heavy metals (e.g., Pb²⁺) using force fields like AMBER .
- Toxicity Prediction : QSAR models trained on ECOTOX data to estimate LC₅₀ values in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
